SPL-334
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[2-[(2-cyanophenyl)methylsulfanyl]-4-oxothieno[3,2-d]pyrimidin-3-yl]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O3S2/c23-11-16-3-1-2-4-17(16)13-30-22-24-18-9-10-29-19(18)20(26)25(22)12-14-5-7-15(8-6-14)21(27)28/h1-10H,12-13H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWSCLNCHCROLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)C(=O)O)SC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of SPL-334: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPL-334 is a small molecule inhibitor of S-Nitrosoglutathione reductase (GSNOR), an enzyme that plays a critical role in the metabolism of S-nitrosothiols (SNOs), which are key signaling molecules in the nitric oxide (NO) pathway. By inhibiting GSNOR, this compound modulates the levels of S-Nitrosoglutathione (GSNO), leading to a range of downstream effects with therapeutic potential in various diseases, including inflammatory and fibrotic conditions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, signaling pathways, and the experimental evidence supporting its activity.
Core Mechanism of Action: GSNOR Inhibition
The primary molecular target of this compound is S-Nitrosoglutathione reductase (GSNOR), also known as alcohol dehydrogenase 5 (ADH5). GSNOR is a highly conserved enzyme responsible for the catabolism of GSNO, a major endogenous S-nitrosothiol. The enzymatic activity of GSNOR leads to the reduction of GSNO to an unstable intermediate, which then decomposes to glutathione disulfide (GSSG) and ammonia. This process effectively reduces the cellular pool of bioactive NO.
This compound acts as a potent and selective inhibitor of GSNOR. By binding to the enzyme, this compound blocks its catalytic activity, leading to an accumulation of intracellular GSNO. This increase in GSNO levels enhances S-nitrosylation of target proteins, a post-translational modification that regulates the function of a wide array of proteins involved in diverse cellular processes.
The kinetic and cellular characterization of novel inhibitors of GSNOR, including a compound structurally related to this compound, has been described. These inhibitors were shown to selectively inhibit GSNOR over other alcohol dehydrogenases and cause an accumulation of SNOs inside cells.
Signaling Pathways Modulated by this compound
The inhibition of GSNOR by this compound triggers a cascade of downstream signaling events, primarily mediated by the increased bioavailability of GSNO. These pathways contribute to the compound's anti-inflammatory, anti-fibrotic, and cytoprotective effects.
Enhancement of cGMP Signaling
GSNO can spontaneously release NO, which is a potent activator of soluble guanylate cyclase (sGC). Activation of sGC leads to the production of cyclic guanosine monophosphate (cGMP), a second messenger that mediates many of the physiological effects of NO, including smooth muscle relaxation and inhibition of platelet aggregation. Studies have demonstrated that GSNOR inhibitors, by increasing GSNO levels, can activate the sGC/cGMP pathway.
Caption: this compound inhibits GSNOR, increasing GSNO and NO, which activates the sGC/cGMP pathway.
Modulation of Inflammatory Responses
This compound has been shown to attenuate inflammatory responses in preclinical models of allergic airway inflammation. This is achieved, in part, by reducing the production of pro-inflammatory cytokines and chemokines. Specifically, treatment with a GSNOR inhibitor resulted in a significant decrease in the levels of Th2 cytokines IL-5 and IL-13, as well as the chemokine CCL11 (eotaxin-1), in the airways. This leads to a reduction in eosinophil and lymphocyte influx into the lungs.
Caption: this compound attenuates airway inflammation by inhibiting the production of Th2 cytokines.
Induction of the Nrf2 Antioxidant Response
In addition to its effects on NO signaling and inflammation, GSNOR inhibition has been linked to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes. Proteomic studies have shown that GSNOR inhibition can induce Nrf2, thereby enhancing the cellular antioxidant response.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related GSNOR inhibitors.
Table 1: In Vitro Potency of GSNOR Inhibitors
| Compound | Target | IC50 | Assay Conditions | Reference |
| C3 (this compound analog) | GSNOR | 2.4 µM | In vitro enzyme activity assay | Sanghani et al., 2009 |
| N6022 | GSNOR | 8 nM | In vitro enzyme activity assay | - |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Allergic Airway Inflammation
| Treatment Group | Parameter | Result | p-value | Reference |
| This compound (1 mg/kg, i.n.) | Airway Hyperreactivity (PenH) | Significant Reduction | <0.05 | Ferrini et al., 2013 |
| This compound (1 mg/kg, i.n.) | BALF Eosinophils (cells/mL) | Significant Reduction | <0.05 | Ferrini et al., 2013 |
| This compound (1 mg/kg, i.n.) | BALF Lymphocytes (cells/mL) | Significant Reduction | <0.05 | Ferrini et al., 2013 |
| This compound (1 mg/kg, i.n.) | BALF IL-5 (pg/mL) | Significant Reduction | <0.05 | Ferrini et al., 2013 |
| This compound (1 mg/kg, i.n.) | BALF IL-13 (pg/mL) | Significant Reduction | <0.05 | Ferrini et al., 2013 |
| This compound (1 mg/kg, i.n.) | BALF CCL11 (pg/mL) | Significant Reduction | <0.05 | Ferrini et al., 2013 |
Table 3: In Vivo Efficacy of this compound.1 in a Mouse Model of Cardiac Arrest
| Treatment Group | Outcome | Result | p-value | Reference |
| This compound.1 | Survival Rate | 81.8% vs 36.4% (placebo) | 0.031 | Hayashida et al., 2019 |
| This compound.1 | Neurological Deficit Score | Significant Improvement | <0.05 | Hayashida et al., 2019 |
Experimental Protocols
GSNOR Inhibition Assay (Adapted from Sanghani et al., 2009)
-
Enzyme Source: Recombinant human GSNOR is expressed and purified.
-
Assay Buffer: The reaction is typically performed in a buffer containing 100 mM sodium phosphate, pH 7.4, and 0.5 mM EDTA.
-
Substrates: The assay uses S-Nitrosoglutathione (GSNO) and NADH as substrates.
-
Procedure:
-
The reaction is initiated by the addition of the enzyme to a mixture containing the assay buffer, NADH, and varying concentrations of the inhibitor (this compound).
-
The reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The initial rates of the reaction are determined at different inhibitor concentrations.
-
-
Data Analysis: The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is calculated by fitting the data to a dose-response curve.
Mouse Model of Allergic Airway Inflammation (Adapted from Ferrini et al., 2013)
-
Animals: BALB/c mice are used for this model.
-
Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum on days 0 and 14.
-
Challenge: From day 21 to 27, mice are challenged daily with an aerosolized solution of OVA.
-
Treatment: this compound (e.g., 1 mg/kg) or vehicle is administered intranasally 30 minutes prior to each OVA challenge.
-
Outcome Measures (Day 28):
-
Airway Hyperreactivity: Measured using a whole-body plethysmograph in response to increasing concentrations of methacholine.
-
Bronchoalveolar Lavage (BAL): Lungs are lavaged with saline, and the BAL fluid is collected to determine the number of inflammatory cells (eosinophils, lymphocytes) by cell counting and cytokine/chemokine levels (IL-5, IL-13, CCL11) by ELISA.
-
Histology: Lungs are fixed, sectioned, and stained (e.g., with Periodic acid-Schiff) to assess inflammation and mucus production.
-
Caption: Experimental workflow for the mouse model of allergic airway inflammation.
Conclusion
This compound represents a promising therapeutic agent with a well-defined mechanism of action centered on the inhibition of GSNOR. By increasing the bioavailability of GSNO, this compound modulates key signaling pathways involved in inflammation, oxidative stress, and smooth muscle tone. The preclinical data strongly support its potential for the treatment of a range of diseases, and further investigation into its clinical utility is warranted. This technical guide provides a foundational understanding of the core mechanisms of this compound for researchers and drug development professionals engaged in the exploration of novel therapeutics targeting the nitric oxide signaling pathway.
The Biological Activity of SPL-334: A Technical Guide for GSNOR Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of SPL-334, a potent and selective inhibitor of S-Nitrosoglutathione Reductase (GSNOR). The information presented herein is intended to support researchers and drug development professionals in understanding the mechanism of action, experimental evaluation, and therapeutic potential of GSNOR inhibitors like this compound.
Introduction to GSNOR and its Inhibition
S-Nitrosoglutathione Reductase (GSNOR), also known as alcohol dehydrogenase 5 (ADH5), is a critical enzyme that regulates the intracellular levels of S-nitrosothiols (SNOs), which are key signaling molecules involved in a myriad of physiological processes. GSNOR primarily metabolizes S-nitrosoglutathione (GSNO), a major endogenous S-nitrosothiol, thereby controlling the overall cellular SNO homeostasis. Dysregulation of GSNOR activity has been implicated in the pathophysiology of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), cardiovascular diseases, and inflammatory conditions.
This compound is a small molecule inhibitor of GSNOR that has been investigated for its therapeutic potential in several preclinical models. By inhibiting GSNOR, this compound leads to an accumulation of intracellular GSNO and other SNOs, which in turn modulates various downstream signaling pathways, ultimately leading to its pharmacological effects.
Quantitative Data on this compound Activity
The inhibitory potency of this compound against GSNOR has been characterized in various in vitro studies. The following tables summarize the key quantitative data.
| Parameter | Value | Species | Reference |
| IC50 | 1.9 ± 0.14 µM | Mouse | [1] |
| Ki | 1.9 ± 0.14 µM | Mouse | [1] |
Table 1: In Vitro Inhibitory Activity of this compound against GSNOR.
| Cell Line | Treatment | Effect | Reference |
| RAW 264.7 | 33 µM this compound + 500 µM GSNO | Accumulation of intracellular S-nitrosothiols | [1] |
Table 2: Cellular Activity of this compound.
Signaling Pathways Modulated by this compound
Inhibition of GSNOR by this compound leads to the modulation of several key signaling pathways, primarily through the increased bioavailability of S-nitrosothiols.
GSNOR Signaling Pathway and Inhibition by this compound
The following diagram illustrates the central role of GSNOR in S-nitrosothiol metabolism and how this compound intervenes in this pathway.
Caption: GSNOR pathway and this compound inhibition.
NF-κB Signaling Pathway
This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. The accumulation of SNOs due to GSNOR inhibition can lead to the S-nitrosylation of components of the NF-κB pathway, thereby inhibiting its activation.
Caption: this compound's effect on NF-κB signaling.
Soluble Guanylyl Cyclase (sGC) Pathway
By increasing the levels of nitric oxide (NO) donors like GSNO, this compound can activate the soluble guanylyl cyclase (sGC) pathway, leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation and other physiological effects.
Caption: this compound's activation of the sGC pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
GSNOR Enzymatic Activity Assay
This assay measures the activity of GSNOR by monitoring the consumption of NADH.
Principle: GSNOR catalyzes the reduction of GSNO to glutathione disulfide (GSSG) and hydroxylamine, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH consumption is proportional to the GSNOR activity.
Materials:
-
GSNOR enzyme preparation
-
This compound or other inhibitors
-
GSNO solution
-
NADH solution
-
Reaction buffer (e.g., 20 mM Tris-HCl, pH 8.0, 0.5 mM EDTA)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADH, and the GSNOR enzyme preparation.
-
Add this compound at various concentrations to the reaction mixture and incubate for a specified period.
-
Initiate the reaction by adding the GSNO solution.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADH consumption to determine GSNOR activity.
-
For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Biotin Switch Assay for S-Nitrosylation
This assay is used to detect and quantify S-nitrosylated proteins.
Principle: The biotin switch assay involves three main steps: 1) blocking of free thiol groups, 2) selective reduction of S-nitrosothiols to thiols, and 3) labeling of the newly formed thiols with a biotinylating agent. The biotinylated proteins can then be detected by Western blotting.
Materials:
-
Cell or tissue lysates
-
Blocking buffer (containing a thiol-blocking agent like methyl methanethiosulfonate - MMTS)
-
Reducing agent (e.g., ascorbate)
-
Biotinylating agent (e.g., biotin-HPDP)
-
Streptavidin-agarose beads for enrichment (optional)
-
Reagents for Western blotting (antibodies against biotin and the protein of interest)
Procedure:
-
Lyse cells or tissues in a buffer containing a chelating agent and protease inhibitors.
-
Block free thiol groups in the protein lysate by incubating with the blocking buffer.
-
Remove the excess blocking reagent.
-
Selectively reduce S-nitrosothiols to free thiols by adding the reducing agent.
-
Label the newly formed thiol groups by incubating with the biotinylating agent.
-
The biotinylated proteins can be detected directly by Western blotting with an anti-biotin antibody or enriched using streptavidin-agarose beads followed by Western blotting for the protein of interest.
Experimental Workflow for Evaluating GSNOR Inhibitors
The following diagram outlines a typical workflow for the preclinical evaluation of a GSNOR inhibitor like this compound.
Caption: Preclinical workflow for GSNOR inhibitors.
Conclusion
This compound is a valuable research tool for investigating the biological roles of GSNOR and the therapeutic potential of its inhibition. This technical guide provides a comprehensive overview of its biological activity, including quantitative data, effects on key signaling pathways, and detailed experimental protocols. The information presented here should serve as a useful resource for scientists and researchers working in the field of nitric oxide biology and drug discovery.
References
SPL-334's role in modulating nitric oxide signaling pathways
This suggests that "SPL-334" may be:
-
An internal, preclinical, or early-stage research compound name that has not yet been disclosed in publications.
-
A misnomer or a typographical error in the query.
-
A compound that has been discontinued in early development and thus not widely reported.
Without accessible data, it is not possible to fulfill the request for a technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams.
To proceed, it is recommended to:
-
Verify the compound name and any alternative designations.
-
Provide any known context, such as the associated research institution, therapeutic area, or any preliminary findings.
Once a valid and referenced compound is identified, the requested in-depth guide can be developed.
The Therapeutic Potential of SPL-334 in Inflammatory Diseases: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Abstract
Inflammatory diseases represent a significant burden on global health, necessitating the development of novel therapeutic strategies. SPL-334, a selective inhibitor of S-nitrosoglutathione reductase (GSNOR), has emerged as a promising candidate for the treatment of various inflammatory conditions. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, focusing on its mechanism of action, preclinical efficacy in inflammatory disease models, and detailed experimental protocols. Quantitative data from key studies are summarized, and the underlying signaling pathways are visually represented to facilitate a deeper understanding of this compound's pharmacological effects.
Introduction: Targeting GSNOR in Inflammatory Diseases
S-nitrosoglutathione reductase (GSNOR) is a critical enzyme that regulates the intracellular levels of S-nitrosothiols (SNOs), particularly S-nitrosoglutathione (GSNO).[1][2] GSNO is an endogenous bronchodilator and has potent anti-inflammatory properties. In several inflammatory states, including allergic asthma, GSNOR activity is upregulated, leading to a depletion of GSNO and exacerbation of the disease pathology.[1][2] this compound is a novel, selective small-molecule inhibitor of GSNOR designed to restore GSNO levels and thereby mitigate inflammatory responses and associated symptoms.[1][2]
Mechanism of Action of this compound
This compound exerts its therapeutic effects by selectively inhibiting the enzymatic activity of GSNOR. This inhibition leads to an accumulation of intracellular GSNO, which in turn modulates multiple downstream signaling pathways implicated in inflammation.
Modulation of the sGC/cGMP Pathway
Increased levels of GSNO can lead to the activation of soluble guanylyl cyclase (sGC), which catalyzes the conversion of GTP to cyclic GMP (cGMP). cGMP is a key second messenger that mediates smooth muscle relaxation, leading to bronchodilation in the airways.
Inhibition of the NF-κB Signaling Pathway
The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. GSNO has been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory cascade.
Preclinical Efficacy of this compound in a Model of Allergic Airway Inflammation
The therapeutic potential of this compound has been evaluated in a well-established mouse model of ovalbumin (OVA)-induced allergic airway inflammation, which mimics key features of human asthma.[1]
Reduction of Airway Inflammation and Mucus Production
Intranasal administration of this compound resulted in a marked reduction in peribronchial and perivascular inflammation.[1] Furthermore, this compound treatment significantly decreased mucus production in the airways.[1]
Attenuation of Airway Hyperreactivity
This compound treatment led to a significant reduction in airway hyperreactivity in response to methacholine challenge, a key characteristic of asthma.[1]
Decrease in Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF)
Treatment with this compound significantly reduced the number of allergen-specific T cells and eosinophils in the bronchoalveolar lavage fluid (BALF) of OVA-challenged mice.[1]
Reduction of Pro-inflammatory Cytokines and Chemokines
This compound administration resulted in a significant decrease in the levels of key Th2 cytokines, Interleukin-5 (IL-5) and Interleukin-13 (IL-13), as well as the chemokine CCL11 (eotaxin-1) in the airways.[1]
Data Presentation
The following tables summarize the quantitative data from the preclinical evaluation of this compound in the OVA-induced allergic airway inflammation model.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF
| Treatment Group | Dose (mg/kg, intranasal) | CD4+ KJ-126+ T cells (x10^4) | Eosinophils (x10^4) |
| Control (no Th2 transfer) | - | 0.1 ± 0.05 | 0.2 ± 0.1 |
| Th2 + Vehicle | - | 2.5 ± 0.3 | 15.2 ± 1.8 |
| Th2 + this compound | 0.1 | 1.3 ± 0.2 | 7.5 ± 1.1 |
| Th2 + this compound | 1 | 0.8 ± 0.1 | 4.1 ± 0.9 |
| *p < 0.05, compared with Th2 + Vehicle group. Data are presented as mean ± SEM. |
Table 2: Effect of this compound on Cytokine and Chemokine Levels in BALF
| Treatment Group | Dose (mg/kg, intranasal) | IL-5 (pg/mL) | IL-13 (pg/mL) | CCL11 (eotaxin-1) (pg/mL) |
| Control (no Th2 transfer) | - | < 1.0 | < 1.0 | < 1.0 |
| Th2 + Vehicle | - | 45.3 ± 5.2 | 89.1 ± 9.7 | 120.4 ± 13.5 |
| Th2 + this compound | 1 | 21.7 ± 3.1 | 42.6 ± 5.8 | 58.9 ± 7.2 |
| p < 0.05, compared with Th2 + Vehicle group. Data are presented as mean ± SEM. |
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Airway Inflammation Mouse Model
This protocol describes the induction of allergic airway inflammation in mice, a model used to evaluate the efficacy of this compound.[1]
-
Animals: BALB/c mice are used for this model.
-
Sensitization: Mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in saline on days 0 and 14.
-
Challenge: From day 21 to 23, mice are challenged with 1% OVA aerosol in a whole-body exposure chamber for 20 minutes each day.
-
Treatment: this compound (0.1 or 1 mg/kg) or vehicle is administered intranasally 30 minutes prior to each OVA challenge.
-
Outcome Measures: 24 hours after the final challenge, airway hyperreactivity is assessed, and BALF is collected for cell counts and cytokine/chemokine analysis. Lung tissue is harvested for histological examination.
Measurement of Airway Hyperreactivity
Airway hyperreactivity is assessed by measuring the change in lung resistance in response to increasing doses of methacholine using a whole-body plethysmograph.
Bronchoalveolar Lavage (BAL) and Cell Analysis
Following euthanasia, the lungs are lavaged with phosphate-buffered saline (PBS). The collected BALF is centrifuged, and the cell pellet is resuspended for total and differential cell counts using flow cytometry or cytospin preparations stained with Wright-Giemsa.
Cytokine and Chemokine Measurement
The levels of IL-5, IL-13, and CCL11 in the BALF supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Histological Analysis
Lung tissues are fixed in 10% buffered formalin, embedded in paraffin, and sectioned. The sections are stained with hematoxylin and eosin (H&E) for assessment of inflammation and with periodic acid-Schiff (PAS) for evaluation of mucus production.
Conclusion and Future Directions
The preclinical data strongly support the therapeutic potential of this compound in inflammatory diseases, particularly those characterized by Th2-mediated inflammation such as allergic asthma. By selectively inhibiting GSNOR, this compound effectively restores the levels of the anti-inflammatory and bronchodilatory molecule GSNO, leading to a significant reduction in airway inflammation, hyperreactivity, and mucus production in a relevant animal model. The detailed experimental protocols provided herein offer a framework for further investigation into the efficacy and mechanism of action of this compound. Future studies should focus on evaluating the therapeutic potential of this compound in other inflammatory disease models and progressing this promising candidate towards clinical development.
References
SPL-334: A Novel Inhibitor of Th2 Cytokine Production and its Therapeutic Potential in Allergic Airway Inflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the impact of SPL-334, a selective inhibitor of S-nitrosoglutathione reductase (GSNOR), on the production of key Th2 cytokines, Interleukin-5 (IL-5) and Interleukin-13 (IL-13). Allergic asthma is fundamentally driven by Th2-mediated inflammation, leading to airway hyperresponsiveness, mucus production, and eosinophil accumulation. The data presented herein, derived from a preclinical mouse model of allergic airway inflammation, demonstrates the potential of this compound as a novel therapeutic agent for diseases characterized by a dominant Th2 inflammatory response.[1]
Quantitative Impact of this compound on IL-5 and IL-13 Production
Intranasal administration of this compound resulted in a statistically significant and dose-dependent reduction in the levels of both IL-5 and IL-13 in the bronchoalveolar lavage fluid (BALF) of mice with allergen-induced airway inflammation.[1] The following tables summarize the quantitative data from this key study.
Table 1: Effect of this compound on IL-5 Levels in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Dose (mg/kg, intranasal) | Mean IL-5 Concentration (pg/mL) ± SEM | Fold Change vs. Vehicle |
| Control (No Th2 cells) | N/A | Undetectable | N/A |
| Vehicle (Th2 cells) | N/A | 15.8 ± 2.1 | 1.00 |
| This compound | 0.1 | 8.2 ± 1.5 | 0.52 |
| This compound | 1 | 5.5 ± 1.1 | 0.35 |
*p < 0.05 compared to the vehicle-treated group.
Table 2: Effect of this compound on IL-13 Levels in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Dose (mg/kg, intranasal) | Mean IL-13 Concentration (pg/mL) ± SEM | Fold Change vs. Vehicle |
| Control (No Th2 cells) | N/A | Undetectable | N/A |
| Vehicle (Th2 cells) | N/A | 135.2 ± 18.3 | 1.00 |
| This compound | 0.1 | 75.1 ± 10.2 | 0.56 |
| This compound | 1 | 51.7 ± 8.9 | 0.38 |
*p < 0.05 compared to the vehicle-treated group.
Experimental Protocols
The following section details the methodology used to generate the data presented above, providing a framework for the replication and further investigation of this compound's effects.
Animal Model and Induction of Allergic Airway Inflammation
A mouse model of allergic airway inflammation was utilized to assess the in vivo efficacy of this compound.[2]
-
Animals: BALB/c mice were used as recipients for adoptive T-cell transfer. DO11.10 transgenic mice, which have CD4+ T cells that recognize an ovalbumin (OVA) peptide, were used as donors.
-
Th2 Cell Differentiation: CD4+ T cells were isolated from the spleens of DO11.10 mice and cultured under Th2-polarizing conditions with OVA peptide, IL-4, and anti-IFN-γ antibodies.
-
Adoptive Transfer: Differentiated DO11.10 CD4+ Th2 cells were adoptively transferred into recipient BALB/c mice.
-
Allergen Challenge: Following the adoptive transfer, mice were challenged with aerosolized OVA for 7 consecutive days to induce allergic airway inflammation.[2]
This compound Administration
-
Formulation: this compound was dissolved in a vehicle for intranasal administration.
-
Dosing Regimen: Mice were treated intranasally with either this compound (at doses of 0.1 or 1 mg/kg) or the vehicle alone on a daily basis during the 7-day OVA challenge period.[2]
Measurement of IL-5 and IL-13 in BALF
-
Sample Collection: At the end of the experimental period, bronchoalveolar lavage was performed to collect fluid from the lungs.
-
Cytokine Analysis: The concentrations of IL-5 and IL-13 in the BALF were quantified using specific enzyme-linked immunosorbent assays (ELISAs) according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow used in the pivotal study.
Caption: Proposed mechanism of this compound in reducing Th2-mediated airway inflammation.
Caption: Experimental workflow for evaluating this compound's effect on Th2 cytokines.
Discussion and Future Directions
The significant reduction in both IL-5 and IL-13 production by this compound highlights the therapeutic potential of GSNOR inhibition in allergic diseases. IL-5 is a key cytokine responsible for the differentiation, survival, and activation of eosinophils, while IL-13 plays a crucial role in airway hyperresponsiveness and mucus production.[3][4][5] By targeting a central regulator of S-nitrosothiols, this compound appears to modulate the Th2 inflammatory cascade at a critical point.
The mechanism by which increased levels of S-nitrosoglutathione (GSNO), resulting from GSNOR inhibition, leads to a decrease in Th2 cytokine production is an area for further investigation. It is plausible that GSNO modulates the activity of transcription factors or signaling pathways essential for IL-5 and IL-13 gene expression in Th2 cells.
Future research should focus on elucidating the precise molecular targets of GSNO within the Th2 signaling network. Additionally, clinical trials will be necessary to determine the safety and efficacy of this compound in human subjects with allergic asthma and other Th2-mediated diseases. The data presented in this guide provide a strong rationale for the continued development of this compound as a first-in-class therapeutic for allergic airway inflammation.
References
- 1. S-nitrosoglutathione reductase inhibition regulates allergen-induced lung inflammation and airway hyperreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-Nitrosoglutathione Reductase Inhibition Regulates Allergen-Induced Lung Inflammation and Airway Hyperreactivity | PLOS One [journals.plos.org]
- 3. The differential expression of IL-4 and IL-13 and its impact on type-2 Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of allergic asthma: Modulation of Th2 cells and their responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the IL-5 pathway in eosinophilic asthma: A comparison of anti-IL-5 versus anti-IL-5 receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CCL11/CCR3 Axis Inhibition in Reducing Chemokine CCL11-Mediated Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the strategies to reduce the biological effects of Chemokine (C-C motif) ligand 11 (CCL11), also known as eotaxin-1. Given the absence of publicly available information on a specific molecule designated "SPL-334," this document will focus on the broader and well-established approaches of targeting the CCL11/CCR3 signaling axis. This axis is a critical pathway in the pathophysiology of various allergic and inflammatory diseases, including asthma, atopic dermatitis, and eosinophilic esophagitis.
Introduction to the CCL11/CCR3 Axis
CCL11 is a potent eosinophil chemoattractant that exerts its effects primarily through the G protein-coupled receptor, C-C chemokine receptor type 3 (CCR3). This receptor is highly expressed on the surface of eosinophils, basophils, and Th2 lymphocytes. The binding of CCL11 to CCR3 initiates a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, degranulation, and the release of pro-inflammatory mediators. Consequently, inhibiting this interaction has become a key therapeutic strategy for eosinophil-driven diseases.
Mechanisms of CCL11 Reduction
Two primary strategies are employed to mitigate the effects of CCL11: direct inhibition of the chemokine itself and blockade of its primary receptor, CCR3.
-
Direct CCL11 Inhibition: This approach involves the use of neutralizing monoclonal antibodies that bind directly to CCL11, preventing its interaction with CCR3.
-
CCR3 Antagonism: This strategy utilizes small molecule antagonists or monoclonal antibodies that bind to CCR3, blocking CCL11 from docking and initiating downstream signaling.
This guide will explore examples of both approaches, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Quantitative Data on CCL11/CCR3 Inhibitors
The following tables summarize the in vitro efficacy of representative molecules that inhibit the CCL11/CCR3 axis.
Table 1: Bertilimumab (Anti-CCL11 Monoclonal Antibody) - In Vitro Efficacy
| Assay Type | Metric | Value (nM) | Reference |
| Intracellular Calcium Signaling | IC50 | 2.86 | [1] |
| L1.2 Cell Migration | IC50 | 0.48 | [1] |
| Eosinophil Shape Change | IC50 | 0.71 | [1] |
Table 2: Small Molecule CCR3 Antagonists - In Vitro Efficacy
| Compound | Assay Type | Target | Metric | Value (nM) | Reference |
| SB-328437 | Radioligand Binding | CCR3 | IC50 | 4.5 | [2][3] |
| Calcium Mobilization (Eotaxin) | CCR3 | IC50 | 38 | [4] | |
| Calcium Mobilization (Eotaxin-2) | CCR3 | IC50 | 35 | [4] | |
| Calcium Mobilization (MCP-4) | CCR3 | IC50 | 20 | [4] | |
| Eosinophil Chemotaxis (Eotaxin) | CCR3 | IC50 | 32 | [5] | |
| Eosinophil Chemotaxis (Eotaxin-2) | CCR3 | IC50 | 25 | [5] | |
| Eosinophil Chemotaxis (MCP-4) | CCR3 | IC50 | 55 | [5] | |
| YM-355179 | Radioligand Binding (CCL11) | CCR3 | IC50 | 7.6 | [6] |
| Radioligand Binding (CCL5) | CCR3 | IC50 | 24 | [6] | |
| Intracellular Ca2+ Influx (CCL11) | CCR3 | IC50 | 8.0 | [6] | |
| Chemotaxis (CCL11) | CCR3 | IC50 | 24 | [6] | |
| Eosinophil Degranulation (CCL11) | CCR3 | IC50 | 29 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize inhibitors of the CCL11/CCR3 axis.
Radioligand Binding Assay (Competitive)
This assay is used to determine the affinity of a test compound for CCR3 by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing CCR3
-
Radiolabeled ligand (e.g., 125I-Eotaxin)
-
Unlabeled test compound
-
Assay buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a dilution series of the unlabeled test compound in assay buffer.
-
In a 96-well plate, add the cell membranes (3-20 µg protein per well), the test compound at various concentrations, and a fixed concentration of the radiolabeled ligand.[7]
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to allow binding to reach equilibrium.[7]
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CCR3 ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.[7]
Intracellular Calcium Mobilization Assay
This assay measures the ability of a test compound to inhibit CCL11-induced increases in intracellular calcium concentration, a key downstream signaling event of CCR3 activation.
Materials:
-
CCR3-expressing cells (e.g., eosinophils, transfected cell line)
-
Fura-2 AM (calcium-sensitive fluorescent dye)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
CCL11
-
Test compound
-
Fluorescence plate reader with dual-wavelength excitation capabilities
Procedure:
-
Culture CCR3-expressing cells in a 96-well black-walled, clear-bottom plate.
-
Prepare a Fura-2 AM loading solution containing Fura-2 AM and Pluronic F-127 in HBS.
-
Remove the culture medium from the cells and add the Fura-2 AM loading solution.
-
Incubate the cells for 60 minutes at 37°C to allow for dye loading.[2][8]
-
Wash the cells with HBS to remove extracellular dye.
-
Add the test compound at various concentrations to the wells and incubate for a predetermined time.
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring the emission at 505 nm.[2]
-
Inject CCL11 into the wells to stimulate the cells.
-
Immediately begin recording the fluorescence ratio (340/380 nm) over time.
-
The change in the fluorescence ratio is proportional to the change in intracellular calcium concentration.
-
The inhibitory effect of the test compound is determined by comparing the CCL11-induced calcium response in the presence and absence of the compound. The IC50 value is calculated using non-linear regression.
Eosinophil Chemotaxis Assay
This assay assesses the ability of a test compound to block the migration of eosinophils towards a CCL11 gradient.
Materials:
-
Isolated human eosinophils
-
Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane (5 µm pores)
-
Assay medium (e.g., RPMI with 1% FBS)
-
CCL11
-
Test compound
-
Fluorescent dye for cell labeling (optional, for quantification)
-
Microscope or fluorescence plate reader
Procedure:
-
Isolate eosinophils from human peripheral blood.
-
Resuspend the eosinophils in assay medium.
-
Pre-incubate the eosinophils with various concentrations of the test compound.
-
Add CCL11 to the lower wells of the chemotaxis chamber.
-
Place the microporous membrane over the lower wells.
-
Add the pre-incubated eosinophils to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a humidified incubator for 1-3 hours to allow for cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, if cells were pre-labeled with a fluorescent dye, the fluorescence of the migrated cells can be quantified using a plate reader.
-
The inhibitory effect of the test compound is determined by comparing the number of migrated cells in the presence and absence of the compound. The IC50 value is calculated using non-linear regression.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a representative experimental workflow.
Caption: CCR3 Signaling Pathway.
References
- 1. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hellobio.com [hellobio.com]
- 3. A parallel signal-transduction pathway for eotaxin- and interleukin-5-induced eosinophil shape change - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of CCL11/eotaxin-1 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemotaxis of bone marrow-derived eosinophils in vivo: A novel method to explore receptor-dependent trafficking in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moleculardevices.com [moleculardevices.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. ionbiosciences.com [ionbiosciences.com]
Methodological & Application
Methodology for Assessing SPL-334 Efficacy in Reducing Airway Hyperreactivity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive methodology for evaluating the efficacy of SPL-334, a selective S-Nitrosoglutathione reductase (GSNOR) inhibitor, in reducing airway hyperreactivity (AHR). The protocols outlined below cover in vivo and in vitro models, from inducing allergic airway inflammation in mice to specific molecular and functional assays.
Introduction to this compound and Airway Hyperreactivity
Allergic asthma is a chronic inflammatory disease of the airways characterized by AHR, mucus hypersecretion, and tissue remodeling.[1] S-Nitrosoglutathione reductase (GSNOR) is an enzyme that regulates the intracellular levels of S-nitrosothiols, which are important for bronchodilation and reducing inflammation.[1][2] In asthmatic lungs, GSNOR activity is often elevated, leading to a decrease in S-nitrosothiols and contributing to AHR.[1] this compound is a potent and selective inhibitor of GSNOR.[3][4] By inhibiting GSNOR, this compound is hypothesized to increase the levels of S-nitrosoglutathione, which in turn promotes bronchodilation and exerts anti-inflammatory effects, thereby reducing AHR.[2] Preclinical studies have shown that intranasal administration of this compound can significantly reduce AHR, allergen-specific T-cell and eosinophil accumulation, and mucus production in a mouse model of allergic airway inflammation.[1][5] Furthermore, this compound treatment has been associated with a significant decrease in the production of Th2 cytokines such as IL-5 and IL-13, and the chemokine eotaxin-1 (CCL11) in the airways.[1][3]
In Vivo Efficacy Assessment in an Ovalbumin-Induced Murine Model of Allergic Asthma
A widely used and reliable model to study asthma is the ovalbumin (OVA)-induced allergic airway inflammation model in mice, which mimics key features of human asthma, including AHR, eosinophilic inflammation, mucus production, and increased Th2 cytokine levels.[6][7][8]
Experimental Workflow
References
- 1. jove.com [jove.com]
- 2. Collagen gel contraction assay using human bronchial smooth muscle cells and its application for evaluation of inhibitory effect of formoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 4. Collagen Gel Contraction Assay Using Human Bronchial Smooth Muscle Cells and Its Application for Evaluation of Inhibitory Effect of Formoterol [jstage.jst.go.jp]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Intranasal Nose-to-Brain Drug Delivery via the Olfactory Region in Mice: Two In-Depth Protocols for Region-Specific Intranasal Application of Antibodies and for Expression Analysis of Fc Receptors via In Situ Hybridization in the Nasal Mucosa | Springer Nature Experiments [experiments.springernature.com]
- 7. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 8. Measurement of Airway Responsiveness in the Anesthetized Mouse [bio-protocol.org]
Application Notes and Protocols for SPL-334 Treatment in Long-Term In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for conducting long-term in vivo studies to evaluate the therapeutic potential and safety profile of SPL-334, a selective inhibitor of S-Nitrosoglutathione reductase (GSNOR). The protocols outlined below are based on established preclinical models where this compound and its analogs have demonstrated efficacy.
Introduction to this compound
This compound is a small molecule inhibitor of S-Nitrosoglutathione reductase (GSNOR), an enzyme responsible for the breakdown of S-Nitrosoglutathione (GSNO).[1] By inhibiting GSNOR, this compound increases the intracellular levels of GSNO, a critical signaling molecule involved in a wide range of physiological processes. This mechanism of action confers anti-inflammatory, anti-fibrotic, and protective effects in various disease models.[1][2] Preclinical studies have shown its potential in treating conditions such as allergic asthma, pulmonary fibrosis, and ischemic injury.[1][2][3]
The following protocols are designed to guide researchers in setting up long-term in vivo studies to further investigate the chronic efficacy and safety of this compound.
Mechanism of Action: GSNOR Inhibition
This compound's therapeutic effects stem from its ability to modulate protein S-nitrosylation, a key post-translational modification.
Caption: Mechanism of action of this compound.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from short-term preclinical studies of this compound and its analog, this compound.1. These data can inform dose selection and endpoint analysis for long-term studies.
Table 1: Efficacy of this compound in a Murine Model of Allergic Airway Inflammation
| Parameter | Control (Vehicle) | This compound (0.1 mg/kg) | This compound (1 mg/kg) |
| Airway Hyperreactivity | Baseline | Reduced | Markedly Reduced[2] |
| Eosinophils in BALF | Elevated | Significant Reduction | Significant Reduction[4] |
| Lymphocytes in BALF | Elevated | Significant Reduction | Significant Reduction[4] |
| IL-5 in BALF | Elevated | Significant Reduction | Significant Reduction[2] |
| IL-13 in BALF | Elevated | Significant Reduction | Significant Reduction[2] |
| CCL11 (Eotaxin-1) in BALF | Elevated | Significant Reduction | Significant Reduction[2] |
BALF: Bronchoalveolar Lavage Fluid. Data adapted from Ferrini et al., 2013.[2]
Table 2: Efficacy of this compound.1 in a Murine Model of Cardiac Arrest
| Parameter | Placebo | This compound.1 (6 mg/kg) |
| Survival Rate (6 days) | 36.4% | 81.8%[3] |
| Neurological Function Score | Baseline | Significantly Improved[3] |
| Neuronal Degeneration | Widespread | Significantly Reduced[3] |
Data adapted from Hayashida et al., 2019.[3]
Experimental Protocols for Long-Term In Vivo Studies
The following are detailed protocols for evaluating the long-term effects of this compound in two distinct disease models. These protocols are extrapolated from the cited short-term studies and incorporate best practices for chronic in vivo research.
Protocol 1: Long-Term Efficacy in a Chronic Model of Allergic Airway Inflammation
This protocol is designed to assess the long-term efficacy of this compound in a model of chronic allergic airway inflammation, which is more representative of human asthma.
Objective: To determine the long-term efficacy of this compound in reducing airway inflammation, hyperreactivity, and remodeling in a chronic mouse model of asthma.
Materials:
-
This compound
-
Ovalbumin (OVA)
-
Alum adjuvant
-
Sterile, pyrogen-free saline
-
8-week-old BALB/c mice
-
Aerosol delivery system
-
Whole-body plethysmograph
Experimental Workflow:
Caption: Workflow for chronic allergic airway inflammation study.
Procedure:
-
Sensitization: Sensitize 8-week-old BALB/c mice on days 0 and 14 with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.
-
Chronic Allergen Challenge: Beginning on week 4, expose mice to aerosolized 1% OVA in saline for 30 minutes, three times a week, for 8 consecutive weeks.
-
This compound Administration:
-
Dose Selection: Based on acute studies, a dose of 1 mg/kg is recommended to start. Dose-ranging studies may be required.
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline).
-
Administration: Administer this compound (1 mg/kg) or vehicle intranasally in a volume of 50 µL daily, 30 minutes prior to each OVA challenge.
-
-
Endpoint Analysis (at week 12):
-
Airway Hyperreactivity: Measure airway responsiveness to increasing concentrations of methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine inflammatory cell counts (eosinophils, lymphocytes, neutrophils, macrophages) and to measure levels of Th2 cytokines (IL-4, IL-5, IL-13) and chemokines (CCL11) by ELISA.
-
Histology: Perfuse and fix lungs for histological analysis of airway inflammation, mucus production (Periodic acid-Schiff staining), and collagen deposition (Masson's trichrome staining) to assess airway remodeling.
-
Protocol 2: Long-Term Cardioprotective and Neuroprotective Effects Post-Ischemic Injury
This protocol is designed to evaluate the long-term therapeutic benefits of this compound in a model of cardiac arrest, focusing on survival and neurological outcomes.
Objective: To determine if long-term, intermittent administration of this compound following an ischemic event improves survival and neurological function.
Materials:
-
This compound.1 (or a suitable salt of this compound for intravenous administration)
-
Sterile saline for injection
-
10-12 week-old C57BL/6 mice
-
Surgical equipment for inducing cardiac arrest
-
Apparatus for neurological function assessment (e.g., wire hang test, rotarod)
Experimental Workflow:
Caption: Workflow for long-term cardiac arrest and recovery study.
Procedure:
-
Induction of Cardiac Arrest: In anesthetized and ventilated mice, induce cardiac arrest via intravenous injection of potassium chloride. After a defined period of asystole, initiate cardiopulmonary resuscitation (CPR) with chest compressions and ventilation.
-
Acute Treatment: 15 minutes after successful resuscitation, administer a single intravenous (i.v.) bolus of this compound.1 (6 mg/kg) or vehicle.[3]
-
Long-Term Treatment Regimen:
-
Dose and Frequency: Beginning on day 1, administer a lower maintenance dose of this compound.1 (e.g., 3 mg/kg) or vehicle via intraperitoneal (i.p.) injection every other day for 28 days. This is a suggested starting point and may require optimization.
-
Rationale: The initial i.v. dose provides immediate high-level exposure, while the subsequent i.p. injections provide sustained therapeutic levels to promote long-term recovery and repair.
-
-
Monitoring and Endpoint Analysis:
-
Survival: Monitor and record survival daily for the 28-day period.
-
Neurological Function: Perform a battery of neurological tests (e.g., wire hang, grip strength, open field exploration) on a weekly basis to assess motor and cognitive function.
-
Histology: At the end of the study (day 28), perfuse the animals and collect brains for histological analysis of neuronal damage in key regions like the hippocampus and cortex (e.g., using Fluoro-Jade B or Nissl staining).
-
Safety and Toxicology Considerations
For any long-term in vivo study, a concurrent assessment of safety and toxicology is crucial.
-
Daily Observations: Monitor animals daily for clinical signs of toxicity, including changes in weight, behavior, food and water intake, and overall appearance.
-
Hematology and Clinical Chemistry: At the study terminus, collect blood for a complete blood count (CBC) and analysis of liver and kidney function markers (e.g., ALT, AST, creatinine).
-
Gross Pathology and Histopathology: Perform a full necropsy at the end of the study. Collect major organs (liver, kidney, spleen, heart, lungs) for weight analysis and histopathological examination to identify any potential off-target toxicity.
By following these detailed protocols, researchers can effectively evaluate the long-term therapeutic potential and safety of this compound in relevant preclinical models, paving the way for further drug development.
References
- 1. Improvement in Outcomes After Cardiac Arrest and Resuscitation by Inhibition of S-Nitrosoglutathione Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-nitrosoglutathione reductase inhibition regulates allergen-induced lung inflammation and airway hyperreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement in Outcomes After Cardiac Arrest and Resuscitation by Inhibition of S-Nitrosoglutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-Nitrosoglutathione Reductase Inhibition Regulates Allergen-Induced Lung Inflammation and Airway Hyperreactivity | PLOS One [journals.plos.org]
Preparation of SPL-334 Stock Solutions for Cell Culture: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of stock solutions of SPL-334, a potent and selective inhibitor of S-Nitrosoglutathione reductase (GSNOR), for use in cell culture applications.[1][2] Proper preparation and storage of stock solutions are critical for ensuring experimental reproducibility and accuracy. This guide outlines the necessary materials, step-by-step procedures, and storage recommendations. Additionally, it includes a summary of the key chemical properties of this compound and a diagram of the GSNOR signaling pathway to provide context for its mechanism of action.
Introduction
This compound is a valuable research tool for investigating the role of GSNOR in various physiological and pathological processes. GSNOR is a key enzyme that metabolizes S-nitrosoglutathione (GSNO), thereby regulating the levels of S-nitrosothiols (SNOs) and nitric oxide (NO) signaling.[3][4][5] By inhibiting GSNOR, this compound leads to an accumulation of GSNO, which can modulate various cellular processes, including inflammation, smooth muscle relaxation, and immune responses.[3][6] Accurate and consistent preparation of this compound stock solutions is the first essential step for in vitro studies investigating its biological effects.
Chemical Properties and Data Presentation
A summary of the essential quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 688347-51-5 | [4] |
| Molecular Weight | 433.50 g/mol | [4] |
| Appearance | White to beige powder | [3] |
| Purity | ≥98% (HPLC) | [3][4] |
| Solubility | 20 mg/mL in DMSO | [3][4] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter pipette tips
-
Optional: 0.22 µm syringe filter (if DMSO is not certified sterile)
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO. This concentration is a common starting point for many cell culture experiments and allows for easy dilution to a wide range of working concentrations while keeping the final DMSO concentration in the cell culture medium low (typically ≤ 0.5%).[7]
1. Calculation: To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated using its molecular weight (433.50 g/mol ).
-
Formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock: Mass (mg) = 10 mmol/L x 0.001 L x 433.50 g/mol = 4.335 mg
2. Weighing:
-
Accurately weigh out the calculated amount of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Transfer the powder to a sterile microcentrifuge tube or cryovial.
3. Dissolving:
-
Add the appropriate volume of sterile, cell culture grade DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.[8]
4. Sterilization (Optional):
-
If the DMSO used is not pre-sterilized, the prepared stock solution can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube. Ensure the filter is compatible with DMSO.
5. Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions
To treat cells, the concentrated stock solution must be diluted to the final desired concentration in cell culture medium. It is crucial to maintain a low final concentration of DMSO to avoid solvent-induced cytotoxicity.[7]
1. Serial Dilution:
-
Perform serial dilutions of the 10 mM stock solution in sterile cell culture medium to achieve the desired final concentration.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).
2. Vehicle Control:
-
It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples.
Visualizations
GSNOR Signaling Pathway
The following diagram illustrates the mechanism of action of this compound. By inhibiting GSNOR, this compound prevents the breakdown of S-nitrosoglutathione (GSNO), leading to an increase in its cellular concentration. This, in turn, enhances S-nitrosation of target proteins, modulating their function and downstream signaling.
Caption: Mechanism of this compound action on the GSNOR pathway.
Experimental Workflow for Stock Solution Preparation
This diagram outlines the logical flow of the protocol for preparing this compound stock solutions.
Caption: Workflow for preparing this compound stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological Inhibition of S-Nitrosoglutathione Reductase Reduces Cardiac Damage Induced by Ischemia–Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of S-nitrosoglutathione Reductase (GSNOR) in Human Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Physiological Implications of S-Nitrosoglutathione Reductase (GSNOR) Activity Mediating NO Signalling in Plant Root Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sajepharma.com [sajepharma.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
SPL-334 Technical Support Center: Troubleshooting Solubility and Stability in Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common challenges associated with the solubility and stability of SPL-334 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is an inhibitor of S-Nitrosoglutathione reductase (GSNOR), an enzyme that plays a key role in regulating cellular levels of S-Nitrosoglutathione (GSNO) and nitric oxide signaling.[1] It is a small molecule with a molecular weight of 433.5 g/mol and a chemical formula of C22H15N3O3S2.[1]
Summary of this compound Properties
| Property | Value | Source |
| CAS Number | 688347-51-5 | [1] |
| Molecular Weight | 433.50 | [1] |
| Formula | C22H15N3O3S2 | [1] |
| Appearance | White to beige powder | Sigma-Aldrich |
| Purity | ≥98% (HPLC) | Sigma-Aldrich |
| Solubility | DMSO: 20 mg/mL | [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | AbMole BioScience |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | AbMole BioScience |
Q2: I'm observing precipitation when I add my this compound stock solution to my culture medium. What is causing this and how can I fix it?
This is a common issue with hydrophobic compounds like this compound. The precipitation is likely due to the low solubility of this compound in the aqueous environment of the culture medium. While this compound is soluble in dimethyl sulfoxide (DMSO), adding this stock solution to the medium can cause the compound to crash out if the final DMSO concentration is too low to maintain solubility.
Troubleshooting Steps for Solubility Issues:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is sufficient to keep this compound dissolved, but low enough to not cause cellular toxicity. It is generally recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%. You may need to perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line.
-
Serial Dilutions: Instead of adding a small volume of highly concentrated stock directly to your medium, try performing serial dilutions in your culture medium. This gradual decrease in solvent concentration can sometimes prevent precipitation.
-
Pre-warming the Medium: Gently warming your culture medium to 37°C before adding the this compound stock can sometimes help improve solubility.
-
Use of a Co-solvent: If DMSO alone is not effective, consider using a co-solvent. However, the compatibility of any co-solvent with your cell line must be validated.
-
Inclusion of Serum: If your experimental design allows, the presence of serum in the culture medium can aid in the solubilization of hydrophobic compounds due to the presence of albumin and other proteins that can bind to the compound.
-
Sonication: Brief sonication of the final solution can sometimes help to dissolve small precipitates, but this should be done cautiously to avoid degrading the compound or media components.
Q3: How stable is this compound in my culture medium and how should I store my working solutions?
The stability of this compound in culture medium can be influenced by several factors including the composition of the medium, pH, temperature, and exposure to light. While specific stability data for this compound in various culture media is not extensively published, general principles for small molecule stability should be followed.
Factors Affecting this compound Stability in Culture Media:
-
Temperature: Like many small molecules, this compound is likely more stable at lower temperatures. For short-term storage of working solutions, 4°C is recommended. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize freeze-thaw cycles.
-
Light Exposure: Protect solutions containing this compound from direct light, as light can provide the energy for degradation pathways. Use amber tubes or wrap tubes in foil.
-
pH: The pH of the culture medium (typically around 7.4) can influence the stability of compounds. It is important to ensure the medium is properly buffered.
-
Media Components: Components within the culture medium, such as amino acids or reducing agents, could potentially interact with and degrade this compound over time. The presence of serum may either stabilize the compound through binding or contribute to its degradation via enzymatic activity.
To ensure the consistency of your experiments, it is best practice to prepare fresh working solutions of this compound from a frozen stock for each experiment. If you need to store working solutions, it is highly recommended to perform a stability study under your specific experimental conditions.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound in Culture Medium
This protocol provides a method to determine the kinetic solubility of this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
DMSO
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640), with and without serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring absorbance at a wavelength where this compound absorbs (determine this by a UV-Vis scan) or a nephelometer to measure turbidity.
-
Multichannel pipette
Methodology:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution series of the this compound stock solution in DMSO in a 96-well plate.
-
Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing your culture medium (e.g., 198 µL). This will create a range of final this compound concentrations with a constant final DMSO concentration.
-
Incubate the plate at your experimental temperature (e.g., 37°C) for a set period (e.g., 2 hours), allowing for equilibration.
-
Measure the absorbance or turbidity of each well using a plate reader. An increase in turbidity or a non-linear increase in absorbance at higher concentrations is indicative of precipitation.
-
The kinetic solubility limit is the highest concentration of this compound that does not show evidence of precipitation under these conditions.
Protocol 2: Assessment of this compound Stability in Culture Medium
This protocol outlines a method to assess the stability of this compound in your culture medium over time.
Materials:
-
This compound
-
DMSO
-
Your cell culture medium of interest (e.g., DMEM), with and without serum
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry).
-
Incubator (e.g., 37°C)
-
Light-protected storage containers (e.g., amber tubes)
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of this compound at a relevant experimental concentration in your culture medium (with and without serum).
-
Establish a baseline (T=0) measurement: Immediately after preparation, take an aliquot of each working solution and analyze it by HPLC to determine the initial peak area of this compound.
-
Incubate the remaining working solutions under your desired experimental conditions (e.g., 37°C in the dark, 37°C with light exposure, 4°C in the dark).
-
Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours).
-
Analyze each aliquot by HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 measurement. This will provide a stability profile of the compound under your specific conditions. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Visualizations
Caption: The GSNOR signaling pathway and the inhibitory action of this compound.
Caption: A troubleshooting workflow for this compound solubility issues in culture media.
References
optimizing SPL-334 concentration for maximum in vitro effect
Technical Support Center: SPL-334
Welcome to the technical support center for this compound, a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) alpha subunit. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the effective use of this compound in in vitro studies.
Troubleshooting Guide
Optimizing the concentration of this compound is critical for achieving maximal and reproducible in vitro effects. Below is a guide to address common issues encountered during experimentation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Efficacy | 1. Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit PI3Kα. 2. Incorrect Solvent: The compound may not be fully solubilized, leading to a lower effective concentration. 3. Cell Line Resistance: The chosen cell line may have mutations downstream of PI3Kα (e.g., activating mutations in AKT or loss of PTEN) that bypass the need for PI3Kα signaling.[1] 4. Compound Degradation: Improper storage or handling may have led to the degradation of this compound. | 1. Perform a dose-response curve starting from a low nanomolar range up to a high micromolar range to determine the IC50. 2. Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution in culture media.[2] 3. Verify the genetic background of your cell line. Consider using a cell line known to be sensitive to PI3Kα inhibition. 4. Aliquot the stock solution upon receipt and store at -80°C, avoiding repeated freeze-thaw cycles. |
| High Cellular Toxicity | 1. Excessive Concentration: The concentration of this compound may be too high, leading to off-target effects and general cytotoxicity.[2] 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be toxic to the cells. | 1. Lower the concentration range in your dose-response experiments. Use the lowest effective concentration for downstream assays. 2. Ensure the final concentration of the solvent in the culture medium does not exceed a non-toxic level (typically <0.5% for DMSO). |
| Inconsistent Results | 1. Variable Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability in the final readout.[3] 2. Inconsistent Drug Treatment Duration: The duration of exposure to this compound can significantly impact the outcome.[2] 3. Assay Variability: Pipetting errors or variations in incubation times can introduce inconsistencies. | 1. Standardize the cell seeding protocol to ensure a consistent number of viable cells per well at the time of treatment. 2. Maintain a consistent drug incubation time across all experiments. 3. Use calibrated pipettes and follow a standardized protocol for all assay steps. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a highly selective small molecule inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K). By blocking the activity of PI3Kα, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4][5] This, in turn, inhibits the downstream activation of the AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][6]
2. How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO).[2] To ensure stability, aliquot the stock solution into single-use volumes and store them at -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in serum-free media or PBS immediately before use.
3. What is a typical effective concentration range for this compound in in vitro assays?
The effective concentration of this compound can vary depending on the cell line and the specific assay. A good starting point for a dose-response experiment is a range from 1 nM to 10 µM. The half-maximal inhibitory concentration (IC50) for cell viability is typically in the nanomolar range for sensitive cell lines.
Hypothetical IC50 Values for this compound in Various Cancer Cell Lines:
| Cell Line | Cancer Type | PIK3CA Status | IC50 (nM) |
| MCF-7 | Breast Cancer | E545K (mutant) | 50 |
| HCT116 | Colorectal Cancer | Wild-type | 800 |
| PC-3 | Prostate Cancer | PTEN null | >10,000 |
| A549 | Lung Cancer | Wild-type | 1,200 |
4. How can I confirm that this compound is inhibiting the PI3K/Akt pathway in my cells?
To confirm the on-target activity of this compound, you can perform a Western blot analysis to assess the phosphorylation status of key downstream effectors of the PI3K/Akt pathway. A decrease in the phosphorylation of Akt (at Ser473 and Thr308) and S6 ribosomal protein (at Ser235/236) following treatment with this compound would indicate successful pathway inhibition.
5. Can this compound be used in combination with other drugs?
Yes, this compound can be used in combination with other therapeutic agents. For example, combining this compound with inhibitors of other signaling pathways (e.g., MAPK) or with cytotoxic chemotherapy may result in synergistic or additive effects. It is recommended to perform combination index studies to determine the nature of the interaction.
Experimental Protocols
Cell Viability (MTT) Assay for IC50 Determination
This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
DMSO
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with vehicle control (DMSO) and untreated controls.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of PI3K/Akt Pathway Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation of key proteins in the PI3K/Akt signaling pathway.[10][11]
Materials:
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt Ser473, anti-Akt, anti-p-S6, anti-S6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vitro Kinase Assay
This protocol is for directly measuring the inhibitory effect of this compound on the enzymatic activity of recombinant PI3Kα.[12][13]
Materials:
-
Recombinant human PI3Kα enzyme
-
Kinase buffer
-
Substrate (e.g., PIP2)
-
ATP (with γ-³²P-ATP for radioactive detection or for use with ADP-Glo™ Kinase Assay)
-
This compound stock solution
-
96-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the recombinant PI3Kα enzyme, the substrate (PIP2), and the diluted this compound.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the product (PIP3) formation. This can be done using various methods, such as radioactive detection of incorporated ³²P or luminescence-based assays that measure ADP production (e.g., ADP-Glo™).
-
Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Logic diagram for troubleshooting common experimental issues.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. In vitro kinase assay [protocols.io]
- 13. In vitro protein kinase assay [bio-protocol.org]
identifying and mitigating potential off-target effects of SPL-334
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and mitigating potential off-target effects of SPL-334.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of S-Nitrosoglutathione Reductase (GSNOR), also known as alcohol dehydrogenase 5 (ADH5)[1]. GSNOR is the primary enzyme responsible for the metabolic breakdown of S-nitrosoglutathione (GSNO), a crucial endogenous carrier and donor of nitric oxide (NO)[1][2]. By inhibiting GSNOR, this compound leads to an increase in the intracellular levels of GSNO. This, in turn, enhances the S-nitrosylation of target proteins, a post-translational modification that regulates a wide array of cellular signaling pathways[1][2].
Q2: What is the reported potency of this compound for GSNOR?
A2: this compound, also referred to as compound C3 in some literature, has a reported equilibrium dissociation constant (Kd) of 1.9 ± 0.14 µM for the GSNOR-NADH complex[3].
Q3: Is this compound selective for GSNOR?
Q4: What are the known downstream signaling pathways affected by this compound?
A4: By increasing GSNO levels, this compound can modulate several signaling pathways through S-nitrosylation of key proteins. These include:
-
NF-κB Signaling: Increased GSNO levels can lead to the S-nitrosylation of components of the NF-κB pathway, such as IKKβ and the p50 subunit of NF-κB. This modification can inhibit NF-κB activation and subsequent expression of pro-inflammatory genes[3][4][7][12][13][14][15].
-
cGMP Signaling: Elevated GSNO can lead to the activation of soluble guanylate cyclase (sGC), increasing cyclic guanosine monophosphate (cGMP) levels and activating downstream cGMP-dependent pathways involved in processes like smooth muscle relaxation[16][17][18].
-
β-Adrenergic Receptor Signaling: GSNOR inhibition can impact β-adrenergic receptor signaling by modulating the S-nitrosylation of proteins involved in receptor desensitization and trafficking, such as β-arrestin and G-protein-coupled receptor kinase 2 (GRK2)[4][19][20][21][22].
Data Presentation
Table 1: Potency of GSNOR Inhibitors
| Compound | Target | Assay Type | Potency (IC50/Kd) | Reference |
| This compound (C3) | GSNOR-NADH complex | Fluorescence Binding | Kd: 1.9 ± 0.14 µM | [3] |
| N6022 | GSNOR | GSNO reduction | IC50: 8 nM | [7][8][9][10][11] |
| N6022 | GSNOR | HMGSH oxidation | IC50: 32 nM | [8] |
| N6022 | GSNOR | Competitive Inhibition | Ki: 2.5 nM | [7][9][10] |
Table 2: Example Off-Target Safety Panel (Eurofins SafetyScreen44™)
This table lists the targets in a commercially available safety screening panel. While specific results for this compound on this panel are not publicly available, it serves as a guide for the types of off-targets that are commonly assessed.
| Family | Targets |
| GPCRs | Adenosine A2A, Adrenergic (α1A, α2A, β1, β2), Cannabinoid (CB1, CB2), Cholecystokinin CCK1, Dopamine (D1, D2S), Endothelin ETA, Histamine (H1, H2), Muscarinic (M1, M2, M3), Opioid (δ2, κ, μ), Serotonin (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B), Vasopressin V1a |
| Ion Channels | GABA (Benzodiazepine site), Glutamate (NMDA), Nicotinic (α4β2), Serotonin (5-HT3), Ca2+ (L-type, dihydropyridine site), K+ (hERG, Kv), Na+ (site 2) |
| Transporters | Dopamine Transporter, Norepinephrine Transporter, Serotonin Transporter |
| Kinases | Lck |
| Other Enzymes | Acetylcholinesterase, COX-1, COX-2, MAO-A, PDE3A, PDE4D2 |
| Nuclear Receptors | Androgen Receptor, Glucocorticoid Receptor |
| Source: Eurofins SafetyScreen44™ Panel documentation[17][23][24][25][26] |
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotypes or Toxicity
Potential Cause: Off-target effects of this compound.
Mitigation and Troubleshooting Steps:
-
Confirm On-Target Effect:
-
Measure the intracellular concentration of GSNO in this compound-treated cells compared to vehicle-treated controls to confirm GSNOR inhibition.
-
Perform a GSNOR activity assay on cell lysates to directly measure the inhibition of the target enzyme.
-
-
In Silico Off-Target Prediction:
-
Utilize computational tools and databases to predict potential off-target interactions of this compound based on its chemical structure.
-
-
Experimental Off-Target Profiling:
-
Broad Kinase Profiling: Screen this compound against a panel of kinases to identify any unintended inhibition of protein kinases. A detailed protocol for a common kinase assay is provided below.
-
Receptor Binding Assays: Test this compound against a panel of common receptors, ion channels, and transporters (e.g., the SafetyScreen44™ panel) to identify any unwanted interactions.
-
Cellular Thermal Shift Assay (CETSA): Use CETSA to identify direct binding of this compound to proteins in a cellular context. A general protocol is outlined below.
-
Issue 2: Variability in Experimental Results
Potential Cause: Inconsistent compound activity, cell-based variability, or assay conditions.
Mitigation and Troubleshooting Steps:
-
Compound Quality Control:
-
Ensure the purity and integrity of the this compound stock. Use freshly prepared solutions for experiments.
-
Confirm the concentration of your stock solution.
-
-
Cell Culture Conditions:
-
Maintain consistent cell passage numbers and confluency.
-
Regularly test for mycoplasma contamination.
-
-
Assay Optimization:
-
Optimize the concentration of this compound and treatment duration for your specific cell type and endpoint.
-
Include appropriate positive and negative controls in all experiments. For example, when studying NF-κB inhibition, include a known NF-κB inhibitor as a positive control.
-
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and can be used for broad kinase profiling[1][2][3][12][27].
Materials:
-
Kinase of interest and its specific substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (specific to the kinase)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate kinase reaction buffer. Include a vehicle control (e.g., DMSO).
-
Kinase Reaction Setup:
-
To each well of the assay plate, add the kinase, its substrate, and the this compound dilution or vehicle.
-
Initiate the kinase reaction by adding ATP. The final volume and concentrations will depend on the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase for a predetermined amount of time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each concentration of this compound and determine the IC50 value if applicable.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This is a general protocol for CETSA to assess the binding of this compound to a specific protein target in intact cells[20][28][29][30][31].
Materials:
-
Cells expressing the protein of interest
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibody against the protein of interest
-
Equipment for Western blotting or another protein detection method
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound at the desired concentration or with DMSO for a specified time (e.g., 1 hour) at 37°C.
-
-
Heat Shock:
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature. Include a non-heated control (room temperature).
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze the amount of the target protein in the soluble fraction by Western blot, ELISA, or another sensitive protein detection method.
-
-
Data Analysis:
-
Quantify the band intensities or signal from the protein detection method.
-
Plot the amount of soluble target protein as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Mandatory Visualizations
Caption: Overview of this compound mechanism of action.
Caption: Workflow for identifying off-target effects.
Caption: Detailed GSNOR downstream signaling pathways.
References
- 1. worldwide.promega.com [worldwide.promega.com]
- 2. carnabio.com [carnabio.com]
- 3. ulab360.com [ulab360.com]
- 4. S-nitrosylation: Physiological regulation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A nonclinical safety and pharmacokinetic evaluation of N6022: a first-in-class S-nitrosoglutathione reductase inhibitor for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Efficacies of S-nitrosoglutathione (GSNO) and GSNO reductase inhibitor in SARS-CoV-2 spike protein induced acute lung disease in mice [frontiersin.org]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of S-Nitrosoglutathione Reductase Inhibitors: Potential Agents for the Treatment of Asthma and Other Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ulab360.com [ulab360.com]
- 13. Kinetic and Cellular Characterization of Novel Inhibitors of S-Nitrosoglutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitric oxide represses inhibitory κB kinase through S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitric oxide represses inhibitory kappaB kinase through S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Redox regulation of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 18. mdpi.com [mdpi.com]
- 19. Nitric Oxide and S-Nitrosylation in Cardiac Regulation: G Protein-Coupled Receptor Kinase-2 and β-Arrestins as Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Scholars@Duke publication: S-nitrosylation of beta-arrestin regulates beta-adrenergic receptor trafficking. [scholars.duke.edu]
- 23. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 24. eurofins.com [eurofins.com]
- 25. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 26. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 27. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 28. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 29. biorxiv.org [biorxiv.org]
- 30. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 31. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing SPL-334 in Long-Term Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SPL-334 in long-term cell culture experiments. While this compound, a potent S-Nitrosoglutathione Reductase (GSNOR) inhibitor, is reported to have a high therapeutic ratio and low off-target toxicity, this guide addresses potential, unexpected cytotoxicity and other issues that may arise during prolonged exposure in sensitive cell systems.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of S-Nitrosoglutathione reductase (GSNOR).[1] GSNOR is the enzyme responsible for the breakdown of S-Nitrosoglutathione (GSNO), a key signaling molecule involved in nitric oxide (NO) pathways.[1] By inhibiting GSNOR, this compound increases the cellular concentration of GSNO, which can modulate various physiological processes, including inflammation and airway reactivity.[1]
Q2: Is this compound expected to be toxic to cells in culture?
The developers of this compound and similar GSNOR inhibitors report a high therapeutic ratio and low likelihood of off-target toxicity. This is attributed to the specific design of the inhibitors to fit the unique active site of the GSNOR enzyme. Furthermore, GSNOR knockdown mouse models appear normal, suggesting that inhibition of this enzyme is not inherently toxic.
However, any compound can exhibit toxicity in certain cell lines or under specific experimental conditions, particularly in long-term culture. The observed effects could be cell-type specific or related to the prolonged elevation of GSNO levels.
Q3: What are the visual signs of this compound toxicity in cell culture?
Potential signs of cytotoxicity include:
-
Reduced cell viability: A noticeable decrease in the number of living cells.
-
Changes in cell morphology: Cells may appear rounded, shrunken, or detached from the culture surface.
-
Increased cellular debris: An accumulation of floating dead cells and cellular fragments in the culture medium.
-
Reduced proliferation rate: A slower than expected increase in cell number over time.
Q4: How can I distinguish between a cytotoxic and a cytostatic effect of this compound?
A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without killing the cells. To differentiate between the two, you can perform a cell counting assay (e.g., using a hemocytometer with trypan blue exclusion) at different time points after this compound treatment. A decrease in the number of viable cells over time indicates a cytotoxic effect. If the number of viable cells remains static compared to a growing untreated control, it suggests a cytostatic effect.
Troubleshooting Guide
Issue 1: Increased Cell Death or Reduced Viability After this compound Treatment
If you observe a significant decrease in cell viability after initiating long-term treatment with this compound, consider the following troubleshooting steps:
1. Perform a Dose-Response Analysis:
The initial concentration of this compound may be too high for your specific cell line. A dose-response experiment will help determine the optimal concentration range that achieves the desired biological effect without causing excessive cell death.
Experimental Protocol: Dose-Response Analysis using MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1]
-
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from nanomolar to micromolar). Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired long-term duration (e.g., 24, 48, 72 hours, or longer with appropriate media changes).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
2. Optimize Culture Conditions:
-
Media Refreshment: In long-term cultures, it is crucial to replenish the media regularly to ensure nutrient availability and remove waste products. When treating with this compound for extended periods, change the media with freshly prepared this compound at your determined optimal concentration every 2-3 days. A protocol for long-term treatment of cancer cell lines with low drug concentrations suggests a 10-day exposure with media changes.[3]
-
Serum Concentration: Ensure the serum concentration in your media is optimal for your cell line's health. In some cases, a higher serum concentration can help mitigate compound toxicity.
3. Assess for Contamination:
Rule out microbial contamination (bacteria, fungi, mycoplasma) as the cause of cell death. Regularly inspect your cultures under a microscope and perform mycoplasma testing.
Issue 2: Inconsistent or Irreproducible Experimental Results
Variability in your results can be frustrating. Here are some steps to improve reproducibility:
1. Standardize Cell Seeding and Treatment:
-
Ensure a homogenous single-cell suspension before seeding to avoid clumps.
-
Use a consistent cell number for each experiment.
-
Apply this compound at the same stage of cell growth (e.g., at a specific confluency).
2. Control for Edge Effects:
The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
3. Prepare Fresh this compound Dilutions:
Prepare fresh dilutions of this compound from a concentrated stock for each experiment to avoid degradation of the compound.
Data Presentation
Table 1: Troubleshooting Common Issues in this compound Long-Term Cell Culture
| Observed Issue | Potential Cause | Recommended Action |
| High background in MTT assay | High cell density, forceful pipetting, or media components.[4] | Optimize cell seeding density and handle cell suspensions gently.[4] Test media components for interference. |
| Low absorbance value in MTT assay | Low cell density.[4] | Determine the optimal cell seeding density for your assay.[4] |
| Cell detachment | Over-digestion with dissociation enzymes, environmental stress. | Use the minimum necessary concentration and incubation time for trypsin or other dissociation agents. Ensure optimal incubator conditions (temperature, CO2, humidity). |
| Precipitate in culture media | Compound insolubility at the tested concentration. | Check the solubility of this compound in your culture medium. Consider using a different solvent or lowering the final concentration. |
Table 2: Example Dose-Response Data for this compound in a Hypothetical Cell Line
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Vehicle) | 1.25 | 0.08 | 100 |
| 0.1 | 1.22 | 0.07 | 97.6 |
| 1 | 1.15 | 0.09 | 92.0 |
| 5 | 0.98 | 0.11 | 78.4 |
| 10 | 0.65 | 0.06 | 52.0 |
| 25 | 0.30 | 0.04 | 24.0 |
| 50 | 0.15 | 0.03 | 12.0 |
Visualizations
Caption: Mechanism of this compound action on the GSNOR pathway.
Caption: Logical workflow for troubleshooting this compound toxicity.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
best practices for storing and handling SPL-334 powder and solutions
This guide provides researchers, scientists, and drug development professionals with best practices for storing and handling SPL-334 powder and solutions, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent and selective inhibitor of S-Nitrosoglutathione reductase (GSNOR).[1][2] GSNOR is the enzyme responsible for regulating cellular levels of S-Nitrosoglutathione (GSNO), which plays a key role in nitric oxide (NO) signaling pathways.[1] By inhibiting GSNOR, this compound can modulate NO signaling, which has been studied in the context of allergic airway inflammation and pulmonary fibrosis.[1]
Storage & Stability
Q2: How should I store the lyophilized this compound powder? A2: Proper storage of the solid powder is crucial for maintaining its stability. For long-term storage, -20°C is recommended.[1][3] Some suppliers also indicate stability at 2-8°C or 4°C for shorter periods.[1] Always refer to the Certificate of Analysis provided by your supplier for lot-specific recommendations.
Q3: What is the shelf-life of this compound powder and its solutions? A3: The stability of this compound depends on its form (powder or in solution) and the storage temperature. The quantitative stability data from suppliers is summarized in Table 1 below. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions before storage.[3]
Table 1: Storage Conditions and Stability for this compound
| Form | Storage Temperature | Stability Period | Source |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| Powder | 2-8°C | Not Specified | |
| In Solvent | -80°C | 6 months | [1][3] |
| In Solvent | -20°C | 1 month | [1][3] |
Solution Preparation
Q4: What is the recommended solvent for preparing this compound stock solutions? A4: Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound.[1][3]
Q5: What is the solubility of this compound? A5: The solubility of this compound in DMSO is approximately 20 mg/mL.[1] Quantitative data for preparing stock solutions is provided in Table 2.
Table 2: this compound Stock Solution Preparation (Solvent: DMSO)
| Desired Stock Concentration | Volume of DMSO for 1 mg Powder | Volume of DMSO for 5 mg Powder | Volume of DMSO for 10 mg Powder |
| 1 mM | 2.3068 mL | 11.534 mL | 23.0681 mL |
| 5 mM | 461.4 µL | 2.3068 mL | 4.6136 mL |
| 10 mM | 230.7 µL | 1.1534 mL | 2.3068 mL |
| (Based on a molecular weight of 433.5 g/mol )[1][3] |
Q6: My this compound powder is not dissolving completely. What should I do? A6: If you encounter solubility issues, gently warm the solution to 37°C and vortex or sonicate the mixture for a few minutes.[3] This should help achieve a clear solution. Avoid overheating the compound. If insolubility persists, ensure you have not exceeded the 20 mg/mL solubility limit in DMSO.
Troubleshooting & Workflows
Troubleshooting Solubility Issues
If you encounter issues with this compound solubility or solution stability, follow this logical workflow to diagnose and resolve the problem.
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocols & Safety
Protocol: Preparation of this compound Stock Solution
This protocol provides a standard method for preparing a 10 mM stock solution of this compound in DMSO.
-
Pre-Experiment Checklist:
-
Ensure this compound powder is equilibrated to room temperature before opening the vial.
-
Use sterile, high-quality, anhydrous DMSO.
-
Work in a well-ventilated area or chemical fume hood.
-
-
Calculation:
-
Procedure:
-
Weigh out the desired amount of this compound powder (e.g., 5 mg).
-
Add the corresponding volume of DMSO (for 5 mg, add 1.1534 mL for a 10 mM solution).[3]
-
Vortex thoroughly until the powder is completely dissolved. If needed, warm briefly to 37°C.[3]
-
Confirm the solution is clear and free of particulates.
-
-
Storage:
Caption: Workflow for preparing and storing this compound stock solutions.
Safety & Handling
Q7: What are the primary safety precautions for handling this compound? A7: While a specific Safety Data Sheet (SDS) for this compound is not widely available, general best practices for handling chemical powders should be followed.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including nitrile gloves, safety glasses with side-shields, and a lab coat.[4]
-
Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[4]
-
Avoid Contact: Do not allow the powder or solutions to come into contact with skin, eyes, or mouth.[4]
-
Hygiene: Wash hands thoroughly after handling. Smoking, eating, and drinking are prohibited in the work area.[4]
-
Disposal: Dispose of waste according to approved institutional and local regulations.[4]
Q8: What should I do in case of accidental exposure? A8:
-
Skin Contact: Immediately wash the affected area with plenty of water. Remove contaminated clothing.[4]
-
Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 10 minutes. Seek medical attention if irritation persists.[4]
-
Inhalation: Move to fresh air. If symptoms develop, seek medical attention.[4]
-
Ingestion: Move to fresh air and seek immediate medical attention.[4]
Mechanism of Action Pathway
This compound inhibits GSNOR, leading to an accumulation of S-Nitrosoglutathione (GSNO) and subsequent modulation of nitric oxide (NO) signaling, which impacts inflammatory responses.
Caption: Simplified mechanism of action for this compound as a GSNOR inhibitor.
References
overcoming resistance to SPL-334 treatment in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the S-Nitrosoglutathione Reductase (GSNOR) inhibitor, SPL-334, in the context of cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of S-Nitrosoglutathione Reductase (GSNOR), an enzyme responsible for the breakdown of S-nitrosoglutathione (GSNO). By inhibiting GSNOR, this compound leads to an accumulation of intracellular GSNO. GSNO is a major endogenous carrier and donor of nitric oxide (NO), which plays a crucial role in various cellular signaling pathways. The therapeutic effects of this compound are mediated by the subsequent increase in S-nitrosylation of target proteins.
Q2: What is the rationale for using this compound in cancer cell line studies?
While primarily investigated for inflammatory and cardiovascular diseases, the role of GSNOR and NO signaling in cancer presents a strong rationale for its use in oncology research.[1] Decreased GSNOR activity has been observed in some human cancers, including lung and hepatocellular carcinoma.[2] The resulting increase in GSNO and NO can have anti-tumor effects by:
-
Inducing Apoptosis: High concentrations of NO can trigger programmed cell death in cancer cells.
-
Inhibiting Proliferation: GSNO has been shown to decrease the proliferation of cancer cells.[3]
-
Modulating Key Signaling Pathways: GSNO can influence cancer-related pathways such as STAT3 and NF-κB.[3][4]
-
Sensitizing to Chemotherapy: NO donors have been shown to reverse resistance to common chemotherapeutic agents.[5][6][7]
Q3: What are the expected effects of this compound treatment on cancer cell lines?
Based on studies with GSNO and other NO donors, treatment of cancer cell lines with this compound is expected to:
-
Decrease cell viability and proliferation.
-
Increase apoptosis.[3]
-
Alter the phosphorylation status and activity of signaling proteins like STAT3 and NF-κB.[3][4]
-
Potentially increase the sensitivity of resistant cancer cell lines to other anti-cancer drugs.[5][6]
Troubleshooting Guide: Overcoming Resistance to this compound Treatment
While specific resistance mechanisms to this compound in cancer cell lines have not been extensively documented, based on its mechanism of action and common cancer drug resistance pathways, researchers may encounter the following issues.
Problem 1: Reduced or No Significant Decrease in Cell Viability Upon this compound Treatment.
-
Possible Cause 1: Insufficient GSNOR expression in the cell line.
-
Troubleshooting:
-
Confirm GSNOR Expression: Perform Western blot or qPCR to determine the expression level of GSNOR in your cell line. Cell lines with very low or absent GSNOR expression will not respond to a GSNOR inhibitor.
-
Select Appropriate Cell Line: If GSNOR expression is negligible, consider using a different cell line with documented GSNOR expression.
-
-
-
Possible Cause 2: Rapid degradation or efflux of this compound.
-
Troubleshooting:
-
Dose-Response and Time-Course Experiments: Conduct a comprehensive dose-response (e.g., 0.1 µM to 100 µM) and time-course (e.g., 24, 48, 72 hours) study to determine the optimal concentration and duration of treatment for your specific cell line.
-
Co-treatment with Efflux Pump Inhibitors: Multidrug resistance (MDR) pumps like P-glycoprotein (ABCB1) can expel small molecules from the cell.[7] Consider co-treating with known inhibitors of these pumps, such as verapamil or tariquidar, to see if the efficacy of this compound is restored.
-
-
-
Possible Cause 3: Upregulation of compensatory signaling pathways.
-
Troubleshooting:
-
Pathway Analysis: Use techniques like phospho-protein arrays or RNA sequencing to identify signaling pathways that may be upregulated in response to this compound treatment, such as pro-survival pathways (e.g., PI3K/Akt).
-
Combination Therapy: Based on the pathway analysis, consider co-treating with inhibitors of the identified compensatory pathways.
-
-
Problem 2: Initial response to this compound followed by the development of acquired resistance.
-
Possible Cause 1: Upregulation of GSNOR expression.
-
Troubleshooting:
-
Monitor GSNOR Levels: In your resistant cell line variant, check for an increase in GSNOR protein or mRNA levels compared to the parental, sensitive line.
-
Increase this compound Concentration: A higher concentration of this compound may be required to inhibit the elevated levels of GSNOR.
-
-
-
Possible Cause 2: Alterations in downstream signaling components.
-
Troubleshooting:
-
Investigate Downstream Targets: Examine the expression and modification (e.g., phosphorylation, S-nitrosylation) of key proteins downstream of NO signaling, such as STAT3, NF-κB, and components of the apoptotic machinery (e.g., Bcl-2 family proteins).[3]
-
Target Downstream Effectors: If alterations are found, consider combination therapies that target these downstream molecules. For example, if anti-apoptotic proteins are upregulated, co-treatment with a Bcl-2 inhibitor could be effective.
-
-
Quantitative Data Summary
| Parameter | Cell Line | Treatment | Concentration | Result | Reference |
| STAT3 Phosphorylation | SCC1, SCC14a, SCC22a (HNSCC) | GSNO | 250 µM | Decreased STAT3 phosphorylation | [3][4] |
| NF-κB Activation | SCC14a (HNSCC) | GSNO | 250 µM | Decreased basal and cytokine-stimulated NF-κB activation | [3] |
| Cell Proliferation | HNSCC cell lines | GSNO | 250 µM | Decreased cell proliferation | [3] |
| Apoptosis | HNSCC cell lines | GSNO | 250 µM | Increased apoptosis | [3] |
| Tumor Growth (in vivo) | HNSCC xenograft | GSNO | - | Reduced tumor growth | [3] |
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Western Blot for GSNOR and Signaling Proteins
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GSNOR, phospho-STAT3, total STAT3, or other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
References
- 1. What are GSNOR inhibitors and how do they work? [synapse.patsnap.com]
- 2. S-Nitrosoglutathione Reductase in Human Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-Nitrosoglutathione-mediated STAT3 regulation in efficacy of radiotherapy and cisplatin therapy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sensitizing activities of nitric oxide donors for cancer resistance to anticancer therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitric Oxide-Mediated Enhancement and Reversal of Resistance of Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NCX-4040, a Unique Nitric Oxide Donor, Induces Reversal of Drug-Resistance in Both ABCB1- and ABCG2-Expressing Multidrug Human Cancer Cells [mdpi.com]
Technical Support Center: SPL-334 Delivery for Targeted Tissue Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining SPL-334 delivery methods for targeted tissue effects. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of S-Nitrosoglutathione reductase (GSNOR).[1][2] GSNOR is the enzyme responsible for the breakdown of S-nitrosoglutathione (GSNO), a critical signaling molecule involved in nitric oxide (NO) pathways.[3][4] By inhibiting GSNOR, this compound increases the intracellular concentration of GSNO, which subsequently enhances NO-mediated signaling. This can lead to various cellular effects, including anti-inflammatory responses.[3][5]
Q2: What are the known signaling pathways affected by this compound?
A2: The primary signaling pathway modulated by this compound is the nitric oxide (NO) signaling cascade. Inhibition of GSNOR by this compound leads to an accumulation of S-nitrosoglutathione (GSNO).[3][4] Elevated GSNO levels can then influence downstream pathways, including the suppression of NF-κB (a key regulator of inflammation) and the activation of soluble guanylyl cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels.[6]
Q3: What are the potential applications of this compound currently under investigation?
A3: this compound and other GSNOR inhibitors are being investigated for a range of therapeutic applications, primarily centered around their anti-inflammatory and smooth muscle relaxation properties.[3] Current research areas include allergic airway inflammation (asthma), idiopathic pulmonary fibrosis (IPF), and other inflammatory lung diseases.[7][8]
Q4: What is the solubility and stability of this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 20 mg/mL.[7] For storage, the powder form is stable for 3 years at -20°C and 2 years at 4°C. In solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[7]
Troubleshooting Guide
Issue 1: Low efficacy or variability in experimental results with intranasal delivery.
-
Possible Cause: Improper administration technique leading to inconsistent dosage delivery to the target nasal mucosa.
-
Troubleshooting Steps:
-
Ensure the mouse is properly restrained to minimize head movement during administration. A modified scruff grip can be effective but requires practice to avoid stressing the animal.[9][10]
-
Administer the solution in small droplets (e.g., 3 μl at a time) to allow for inhalation without the solution draining into the pharynx or stomach.[9]
-
Alternate nostrils for administration to ensure bilateral distribution.[10]
-
Consider using a micro-spraying device for more consistent and targeted delivery to the olfactory region.[11]
-
For viscous solutions, adjusting the angle of the pipette tip to 90 degrees may be necessary to form a proper droplet.[9]
-
Issue 2: Off-target effects observed in tissues other than the intended target.
-
Possible Cause: Systemic absorption of this compound from the delivery site. While GSNOR inhibitors like this compound are reported to have low off-target toxicity, systemic exposure can still occur.[5]
-
Troubleshooting Steps:
-
Optimize the delivery method to maximize local concentration and minimize systemic uptake. For pulmonary applications, intranasal or aerosol delivery is preferred.
-
Consider formulation strategies to enhance local retention. While specific formulations for this compound are not widely published, exploring liposomal or nanoparticle-based carriers could be a viable research direction for improving targeted delivery and reducing systemic exposure.[3][12]
-
Evaluate different dosing regimens. A lower dose administered more frequently might maintain therapeutic levels at the target site with reduced systemic peaks.
-
Issue 3: Poor solubility or precipitation of this compound in the vehicle.
-
Possible Cause: this compound has limited aqueous solubility.
-
Troubleshooting Steps:
-
Ensure the appropriate solvent is used. DMSO is a known solvent for this compound.[7]
-
For in vivo studies, if DMSO is not a suitable vehicle, consider co-solvents or formulating a suspension.
-
Investigate the use of solubility-enhancing excipients or advanced formulation approaches such as lipid-based nanocarriers.[13]
-
Quantitative Data
The following table summarizes the dosage of this compound used in a published preclinical study. Direct comparative data for different delivery methods is currently limited in the public domain.
| Delivery Method | Species | Dose Range | Frequency | Application | Reference |
| Intranasal | Mouse | 0.1 - 1 mg/kg | Daily for 7 days | Allergic Airway Inflammation | [1][2] |
Experimental Protocols
Protocol 1: Intranasal Administration of this compound in a Mouse Model of Allergic Airway Inflammation
This protocol is adapted from studies investigating the effect of GSNOR inhibitors on allergic airway inflammation.[1][8]
Materials:
-
This compound
-
Vehicle (e.g., sterile Phosphate-Buffered Saline with a minimal amount of a solubilizing agent if necessary)
-
Micropipette and sterile tips
-
Anesthetic (e.g., isoflurane)
-
Animal restraining device (optional, but recommended for consistency)
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in a suitable vehicle to the desired concentration (e.g., for a 1 mg/kg dose in a 20g mouse, a 20 µl administration volume would require a 1 mg/ml solution). Ensure the solution is homogenous.
-
-
Animal Handling and Anesthesia:
-
Lightly anesthetize the mouse using isoflurane to prevent movement and ensure accurate administration. The level of anesthesia should be sufficient to immobilize the mouse but allow for normal breathing and inhalation of the administered solution.
-
-
Intranasal Administration:
-
Position the anesthetized mouse in a supine position.
-
Using a micropipette, administer a total volume of 20-30 µl. To prevent the solution from entering the lungs, deliver the dose in small increments (e.g., 5-10 µl at a time), alternating between each nostril.
-
Allow the mouse to inhale the droplet before administering the next.
-
-
Post-Administration Monitoring:
-
Monitor the mouse until it has fully recovered from anesthesia.
-
Observe for any signs of respiratory distress.
-
Visualizations
Signaling Pathway of GSNOR Inhibition by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Role of S-nitrosoglutathione Reductase (GSNOR) in Human Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are GSNOR inhibitors and how do they work? [synapse.patsnap.com]
- 5. sajepharma.com [sajepharma.com]
- 6. researchgate.net [researchgate.net]
- 7. abmole.com [abmole.com]
- 8. S-Nitrosoglutathione Reductase Inhibition Regulates Allergen-Induced Lung Inflammation and Airway Hyperreactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Intranasal Administration of CNS Therapeutics to Awake Mice [app.jove.com]
- 11. Utility of a Novel Micro-Spraying Device for Intranasal Administration of Drug Solutions to Mice [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Managing Variability in Experimental Results with SPL-334
Welcome to the technical support center for SPL-334. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reproducible results in experiments involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to experimental variability.
Understanding this compound
This compound is a potent and selective inhibitor of S-Nitrosoglutathione Reductase (GSNOR), a key enzyme that metabolizes S-nitrosoglutathione (GSNO). By inhibiting GSNOR, this compound leads to an increase in the intracellular levels of GSNO, a critical signaling molecule involved in a variety of physiological processes, including vasodilation, anti-inflammatory responses, and antioxidant pathways. The primary mechanism of action of GSNOR inhibitors is to enhance GSNO-mediated signaling, which can influence downstream pathways such as the soluble guanylate cyclase (sGC)/cyclic guanosine monophosphate (cGMP) axis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the enzyme S-Nitrosoglutathione reductase (GSNOR).[1] GSNOR is responsible for the breakdown of S-Nitrosoglutathione (GSNO), a key molecule in nitric oxide (NO) signaling. By inhibiting GSNOR, this compound increases the cellular concentration of GSNO, which can then modulate various downstream signaling pathways.
Q2: What are the common downstream effects of GSNOR inhibition by this compound?
A2: Inhibition of GSNOR by this compound leads to the accumulation of GSNO, which can result in increased protein S-nitrosylation and activation of the soluble guanylate cyclase (sGC)/cyclic guanosine monophosphate (cGMP) pathway. This can lead to anti-inflammatory, antioxidant, and vasodilatory effects.
Q3: In what solvent should I dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For most in vitro experiments, a stock solution of 50 mM in DMSO is recommended. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: How should I store this compound solutions?
A4: this compound powder can be stored at -20°C for up to three years. Once dissolved in DMSO, it is recommended to aliquot the stock solution and store it at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q5: What cell lines are suitable for studying the effects of this compound?
A5: Cell lines that express GSNOR are suitable for studying the effects of this compound. RAW 264.7 macrophage cells have been used in published studies to demonstrate the accumulation of nitrosothiols upon GSNOR inhibition. The choice of cell line should be guided by the specific biological question being addressed.
Troubleshooting Guide
Variability in experimental results can arise from multiple sources. This guide provides a structured approach to identifying and mitigating common causes of inconsistency when working with this compound.
Issue 1: High Variability in GSNOR Activity Measurements
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inconsistent Cell Lysate Preparation | Ensure a standardized protocol for cell lysis. Use a consistent buffer composition, temperature, and lysis method (e.g., sonication, freeze-thaw). Keep lysates on ice at all times. |
| Variable Protein Concentration | Accurately determine the protein concentration of each lysate using a reliable method (e.g., BCA assay) and normalize the volume of lysate used in each assay. |
| Degradation of NADH or GSNO | Prepare fresh NADH and GSNO solutions for each experiment. Protect these solutions from light. Monitor the absorbance of the NADH solution at 340 nm before starting the assay to ensure its integrity. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques, especially for small volumes of enzyme and substrate. |
| Plate Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the outer wells with sterile water or PBS. |
Issue 2: Inconsistent Downstream Readouts (e.g., cGMP levels)
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Cell Passage Number and Confluency | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.[2] Seed cells at a consistent density to ensure they are in the same growth phase (e.g., logarithmic) at the time of the experiment. |
| Inconsistent this compound Treatment | Ensure accurate and consistent dilution of the this compound stock solution. Pre-warm the cell culture medium containing this compound to 37°C before adding it to the cells. |
| Variability in Cell Stimulation (if applicable) | If co-treating with a nitric oxide donor (e.g., SNP) or other stimuli, ensure the timing and concentration of the stimulus are precisely controlled. |
| Assay-Specific Variability (e.g., ELISA) | Follow the manufacturer's protocol for the cGMP assay kit carefully. Ensure proper washing steps to reduce background signal and use a fresh standard curve for each plate. |
| Cell Health | Monitor cell viability (e.g., using a Trypan Blue exclusion assay) to ensure that the observed effects are not due to cytotoxicity from the compound or other experimental manipulations. |
Experimental Protocols
GSNOR Activity Assay in Cell Lysates
This protocol is adapted from methods used for measuring GSNOR activity by monitoring the consumption of NADH.
Materials:
-
Cell lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 0.5 mM EDTA)
-
Protein quantification assay kit (e.g., BCA)
-
NADH solution (200 µM in assay buffer)
-
GSNO solution (400 µM in assay buffer)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic fraction).
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate.
-
Dilute the lysate with assay buffer to a final concentration of 100 µg/mL.
-
-
Assay Reaction:
-
In a 96-well plate, add 100 µL of the diluted cell lysate.
-
Add 50 µL of 200 µM NADH solution.
-
To initiate the reaction, add 50 µL of 400 µM GSNO solution.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 10 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of NADH consumption from the linear portion of the absorbance vs. time curve.
-
GSNOR activity is expressed as nmol of NADH consumed per minute per mg of protein.
-
Measurement of Intracellular cGMP Levels
This protocol describes the measurement of intracellular cGMP using a competitive ELISA kit.
Materials:
-
Cell culture medium
-
This compound
-
cGMP competitive ELISA kit
-
Cell lysis buffer (provided with the ELISA kit)
-
Microplate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the desired concentrations of this compound.
-
Incubate for the desired time period (e.g., 1-24 hours).
-
-
Cell Lysis:
-
After incubation, lyse the cells according to the ELISA kit manufacturer's instructions. This typically involves adding a specific lysis buffer to each well.
-
-
cGMP Measurement:
-
Perform the competitive ELISA according to the kit's protocol. This generally involves:
-
Adding cell lysates and standards to wells pre-coated with a cGMP antibody.
-
Adding a fixed amount of HRP-linked cGMP.
-
Incubating to allow competition for antibody binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
-
Data Analysis:
-
Generate a standard curve using the provided cGMP standards.
-
Determine the concentration of cGMP in the cell lysates by interpolating their absorbance values from the standard curve.
-
Visualizations
References
Technical Support Center: Assessing the Metabolic Stability of SPL-334
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the metabolic stability of SPL-334 in experimental systems.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the in vitro metabolic stability assessment of this compound.
| Problem | Potential Cause | Recommended Solution |
| High Variability in Results Between Replicates | Inconsistent pipetting of this compound, cofactors, or microsomal/hepatocyte suspensions. | Ensure proper mixing of all solutions before dispensing. Use calibrated pipettes and consistent technique. Pre-warm all reagents to the incubation temperature (37°C) before starting the reaction. |
| Cell viability issues (for hepatocyte assays). | Confirm hepatocyte viability is high (>80%) before starting the experiment using a method like trypan blue exclusion. Handle hepatocytes gently to avoid damaging cell membranes. | |
| Low or No Disappearance of this compound | Inactive metabolizing enzymes (e.g., UGTs, since this compound is primarily metabolized via glucuronidation). | Use a new batch of microsomes or hepatocytes. Include a positive control compound known to be metabolized by Phase II enzymes to verify enzyme activity. Ensure the necessary cofactors for glucuronidation (e.g., UDPGA, and alamethicin for microsomal assays to ensure access to luminal UGTs) are included in the reaction mixture at the correct concentration. |
| This compound concentration is too high, saturating the enzymes. | Perform the assay using a lower concentration of this compound, typically 1 µM. | |
| Incorrect storage of this compound or reagents. | Store this compound, microsomes, hepatocytes, and cofactors at the recommended temperatures. Avoid repeated freeze-thaw cycles. | |
| Rapid Disappearance of this compound (even at time 0) | Chemical instability of this compound in the incubation buffer. | Run a control incubation without metabolizing enzymes (e.g., heat-inactivated microsomes/hepatocytes or buffer only) to assess the chemical stability of this compound under the assay conditions. |
| Non-specific binding of this compound to the plate or tube. | Use low-binding plates and tubes. Check for compound recovery at time 0 in the presence and absence of microsomes/hepatocytes. | |
| Discrepancy Between Microsomal and Hepatocyte Stability Data | Transporter effects in hepatocytes are not accounted for in microsomal assays. | This is an expected biological difference. Hepatocytes provide a more complete picture as they contain both metabolic enzymes and transporters.[1][2] |
| Different cofactor availability. | Hepatocytes have endogenous cofactors, while microsomal assays rely on externally supplied cofactors. Ensure optimal cofactor concentrations are used in microsomal assays. | |
| Issues with Analytical Quantification (LC-MS/MS) | Matrix effects from the biological system (microsomes or hepatocytes). | Develop a robust LC-MS/MS method. Use a stable isotope-labeled internal standard for this compound if available. Perform matrix effect experiments during method validation. |
| Poor peak shape or low signal intensity. | Optimize chromatography conditions (e.g., mobile phase, gradient, column). Ensure the mass spectrometer is tuned and calibrated. |
Frequently Asked Questions (FAQs)
1. What are the primary metabolic pathways for this compound?
Available information suggests that this compound does not undergo significant Phase I metabolism (hydrolysis, oxidation, reduction) but is primarily cleared through Phase II metabolism, specifically glucuronidation.[3]
2. Which in vitro experimental systems are recommended for assessing this compound metabolic stability?
Both liver microsomes and hepatocytes are suitable systems.[3]
-
Liver Microsomes: Useful for studying Phase I and Phase II metabolism. For this compound, it is crucial to supplement with UDPGA and a pore-forming agent like alamethicin to allow the cofactor access to the UGT enzymes located in the lumen of the endoplasmic reticulum.[4]
-
Hepatocytes: Considered the "gold standard" as they contain a full complement of Phase I and Phase II enzymes and cofactors in a more physiologically relevant cellular environment.[1][5] They also account for the influence of drug transporters.[6]
3. What are the key parameters to determine in a metabolic stability assay?
The primary readouts are:
-
In vitro half-life (t½): The time it takes for 50% of the parent compound to be metabolized.
-
Intrinsic clearance (CLint): The rate of metabolism by a given amount of enzyme or cells, independent of other physiological factors.[7]
4. How should I set up my analytical method for this compound quantification?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying small molecules in biological matrices.[8][9] Key considerations include:
-
Sample Preparation: Protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) is a common and effective method to stop the reaction and prepare the sample for analysis.[10]
-
Internal Standard: Use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variability during sample processing.
-
Method Validation: Ensure the method is validated for linearity, accuracy, precision, and matrix effects.
5. What positive control compounds should I use?
Since this compound is metabolized by UGTs, a compound known to undergo glucuronidation should be used as a positive control. Examples include testosterone and 7-hydroxycoumarin.[11] For general system suitability, standard CYP substrates like midazolam (for CYP3A4) or diclofenac (for CYP2C9) can also be included.[2]
Data Presentation
Quantitative data from metabolic stability assays should be summarized for clear interpretation and comparison.
Table 1: Metabolic Stability of this compound in Liver Microsomes
| Species | Protein Conc. (mg/mL) | This compound Conc. (µM) | t½ (min) | CLint (µL/min/mg protein) |
| Human | 0.5 | 1 | ||
| Rat | 0.5 | 1 | ||
| Mouse | 0.5 | 1 | ||
| Dog | 0.5 | 1 | ||
| Positive Control | 0.5 | 1 |
Table 2: Metabolic Stability of this compound in Hepatocytes
| Species | Cell Density (cells/mL) | This compound Conc. (µM) | t½ (min) | CLint (µL/min/10^6 cells) |
| Human | 1 x 10^6 | 1 | ||
| Rat | 1 x 10^6 | 1 | ||
| Mouse | 1 x 10^6 | 1 | ||
| Dog | 1 x 10^6 | 1 | ||
| Positive Control | 1 x 10^6 | 1 |
Experimental Protocols
Liver Microsomal Stability Assay
This protocol assesses the metabolic stability of this compound in a subcellular fraction containing drug-metabolizing enzymes.[4][8][10]
Materials:
-
This compound
-
Pooled liver microsomes (human, rat, mouse, dog)
-
Phosphate buffer (100 mM, pH 7.4)
-
UDPGA (Uridine 5'-diphosphoglucuronic acid)
-
Alamethicin
-
NADPH regenerating system (optional, for assessing any minor Phase I metabolism)
-
Positive control compound (e.g., 7-hydroxycoumarin)
-
Ice-cold acetonitrile with internal standard
-
96-well plates
-
Incubator/shaker (37°C)
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Prepare working solutions of this compound and positive controls in the incubation buffer. The final DMSO concentration should be ≤ 0.1%.
-
Thaw liver microsomes on ice. Dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Pre-incubate the microsomal suspension with alamethicin (to permeabilize the membrane) for 15 minutes on ice.
-
Add the this compound working solution to the wells of a 96-well plate.
-
Pre-warm the plate and a separate plate containing the cofactor solution (UDPGA) to 37°C for 5-10 minutes.
-
Initiate the reaction by adding the pre-warmed cofactor solution to the microsomal/SPL-334 mixture.
-
Incubate at 37°C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein (e.g., 4000 rpm for 10 minutes).
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the remaining concentration of this compound.
Hepatocyte Stability Assay
This protocol evaluates the metabolic stability of this compound in intact liver cells.[2][5]
Materials:
-
This compound
-
Cryopreserved hepatocytes (human, rat, mouse, dog)
-
Williams' Medium E or similar hepatocyte culture medium
-
Positive control compound
-
Ice-cold acetonitrile with internal standard
-
Suspension culture plates (e.g., non-coated 12- or 24-well plates)
-
Incubator with orbital shaker (37°C, 5% CO2)
Procedure:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability and cell density using the trypan blue exclusion method.
-
Dilute the hepatocyte suspension to the desired final concentration (e.g., 1 x 10^6 viable cells/mL) in pre-warmed incubation medium.
-
Prepare working solutions of this compound and positive controls in the incubation medium.
-
Add the hepatocyte suspension to the wells of a non-coated plate.
-
Add the this compound working solution to the hepatocytes to start the incubation. The final DMSO concentration should be ≤ 0.1%.
-
Place the plate on an orbital shaker in a 37°C incubator.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect an aliquot of the cell suspension.
-
Immediately stop the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to pellet cell debris and precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining this compound.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the this compound microsomal stability assay.
Caption: Workflow for the this compound hepatocyte stability assay.
References
- 1. Hepatocyte Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. sajepharma.com [sajepharma.com]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. bdj.co.jp [bdj.co.jp]
- 7. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. pharmaron.com [pharmaron.com]
Validation & Comparative
Validating the Inhibitory Effect of SPL-334 on GSNOR Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the S-Nitrosoglutathione Reductase (GSNOR) inhibitor, SPL-334, with other known alternatives. Experimental data is presented to validate its inhibitory effects, alongside detailed protocols for key assays.
Introduction to GSNOR and Its Inhibition
S-Nitrosoglutathione Reductase (GSNOR), also known as alcohol dehydrogenase 5 (ADH5), is a key enzyme that regulates the levels of endogenous S-nitrosothiols (SNOs) by catalyzing the breakdown of S-nitrosoglutathione (GSNO).[1] GSNO is a major biological reservoir of nitric oxide (NO), and its metabolism by GSNOR plays a crucial role in modulating NO signaling pathways. These pathways are implicated in a wide range of physiological processes, including smooth muscle relaxation, immune responses, and inflammation.[1] Consequently, the inhibition of GSNOR has emerged as a promising therapeutic strategy for various diseases, including asthma and other inflammatory conditions.[1][2]
Comparative Analysis of GSNOR Inhibitors
This compound is a potent and selective inhibitor of GSNOR.[3] To objectively evaluate its performance, this guide compares its inhibitory activity with other well-characterized GSNOR inhibitors: N6022, Cavosonstat (N91115), and GSNOR-IN-2 (the active form of the prodrug GSNOR-IN-1).
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of this compound and its alternatives against GSNOR. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key metrics for comparing the efficacy of enzyme inhibitors.
| Inhibitor | IC50 (nM) | Ki (nM) | Compound Type |
| This compound (C3) | 2.1 ± 0.1 | Not Reported | Thieno[3,2-d]pyrimidine derivative |
| N6022 | 8[4][5] | 2.5[4][5] | Pyrrole derivative |
| Cavosonstat (N91115) | 11-22 | Not Reported | Quinolone derivative |
| GSNOR-IN-2 | 44.12 | Not Reported | Not Specified |
Experimental Validation of GSNOR Inhibition
The primary method for validating the inhibitory effect of compounds on GSNOR activity is a spectrophotometric assay that measures the consumption of nicotinamide adenine dinucleotide (NADH).
GSNOR Activity Assay Protocol
This protocol outlines the spectrophotometric measurement of GSNOR activity.[4][5][6]
Principle:
GSNOR catalyzes the reduction of GSNO to glutathione disulfide (GSSG) and ammonia, a reaction that is dependent on the oxidation of NADH to NAD+. The rate of GSNOR activity is therefore directly proportional to the rate of NADH consumption, which can be monitored by the decrease in absorbance at 340 nm.[5][7]
Materials:
-
Purified GSNOR enzyme
-
S-Nitrosoglutathione (GSNO)
-
NADH
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, a known concentration of NADH (e.g., 150 µM), and the desired concentration of the test inhibitor or vehicle control.
-
Initiate the reaction by adding a specific amount of purified GSNOR enzyme to the mixture.
-
Immediately start monitoring the decrease in absorbance at 340 nm over a set period (e.g., every 30 seconds for 5 minutes).
-
To determine the inhibitory effect, perform the assay with varying concentrations of the inhibitor.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
-
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the GSNOR Signaling Pathway and Experimental Workflow
To further clarify the context of GSNOR inhibition and the experimental approach, the following diagrams are provided.
Caption: GSNOR Signaling Pathway.
Caption: GSNOR Activity Assay Workflow.
Conclusion
The available data robustly supports the characterization of this compound as a highly potent inhibitor of GSNOR, with an IC50 value in the low nanomolar range, comparable to and even exceeding that of other well-established inhibitors like N6022. The experimental protocol provided offers a reliable method for independently verifying these findings and for the continued investigation of novel GSNOR inhibitors. The central role of GSNOR in nitric oxide signaling underscores the therapeutic potential of potent inhibitors like this compound in a variety of disease contexts.
References
- 1. The Role of S-nitrosoglutathione Reductase (GSNOR) in Human Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Measurement of S-Nitrosoglutathione Reductase Activity in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4.5.4. Determination of S-Nitrosoglutathione Reductase (GSNOR) Activity [bio-protocol.org]
- 6. S-Nitrosoglutathione Reductase (GSNOR) – Vierling Lab [sites.biochem.umass.edu]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to GSNOR Inhibitors: SPL-334 vs. N6022 and Other Emerging Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of prominent S-nitrosoglutathione reductase (GSNOR) inhibitors, with a focus on SPL-334 and N6022. The information presented is collated from preclinical and clinical studies to aid in the evaluation of these compounds for research and therapeutic development.
Introduction to GSNOR Inhibition
S-nitrosoglutathione reductase (GSNOR), an enzyme belonging to the alcohol dehydrogenase family, plays a critical role in regulating the intracellular levels of S-nitrosothiols (SNOs) by catalyzing the breakdown of S-nitrosoglutathione (GSNO). GSNO is a major endogenous reservoir of nitric oxide (NO), a key signaling molecule involved in a multitude of physiological processes including smooth muscle relaxation, neurotransmission, and the immune response. Dysregulation of NO signaling is implicated in various pathologies, making GSNOR an attractive therapeutic target. Inhibition of GSNOR leads to an increase in GSNO levels, thereby enhancing NO bioavailability and modulating downstream signaling pathways.
In Vitro Efficacy: A Head-to-Head Comparison
A critical measure of a drug's potency is its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). While direct comparative studies are limited, data from independent investigations provide insights into the relative potency of this compound and N6022.
| Compound | Target | IC50 | Ki | Reference |
| N6022 | GSNOR | 8 nM | 2.5 nM | [1][2] |
| This compound (C3) | GSNOR | Not Reported | 1.9 µM | [3] |
Note: this compound was referred to as compound "C3" in the study by Sanghani et al. (2009). The Ki value provides a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a higher binding affinity.
Preclinical Efficacy in Disease Models
Both this compound and N6022 have demonstrated therapeutic potential in various preclinical models of inflammatory and respiratory diseases.
Allergic Asthma
A common model to evaluate anti-inflammatory and bronchodilatory effects is the ovalbumin (OVA)-induced allergic asthma model in mice.
This compound in a Mouse Model of Allergic Asthma:
Intranasal administration of this compound has been shown to significantly reduce airway hyperreactivity and inflammation in an OVA-induced asthma model. Treatment with this compound led to a marked reduction in:
-
The influx of lymphocytes and eosinophils into the airways.
-
The production of Th2 cytokines IL-5 and IL-13.
-
The levels of the chemokine CCL11 (eotaxin-1) in the airways.
-
Peribronchial inflammation and mucus secretion.
N6022 in a Mouse Model of Allergic Asthma:
Intravenous administration of N6022 also demonstrated potent efficacy in an OVA-induced asthma model. Key findings include:
-
Attenuation of airway hyper-responsiveness (AHR) with an ED50 of 0.015 ± 0.002 mg/kg.
-
Significant reduction in pulmonary eosinophilia.
-
Increased levels of bronchoalveolar lavage fluid (BALF) nitrite and plasma cGMP, indicative of enhanced NO signaling.
-
Restoration of inflammatory markers in BALF and plasma towards baseline values.
-
Attenuation of OVA-induced NF-κB activation.
Interstitial Lung Disease (ILD)
This compound in a Mouse Model of Interstitial Lung Disease:
In a bleomycin-induced model of pulmonary fibrosis, this compound has shown promise as both a prophylactic and therapeutic agent. Daily intraperitoneal administration of this compound was found to:
-
Attenuate the decline in total body weight.
-
Reduce changes in total and differential BAL cellularity.
-
Lessen the magnitude of histological changes and collagen accumulation in the lungs.
-
Decrease pulmonary levels of profibrotic cytokines IL-6, MCP-1, and TGF-β.
Clinical Efficacy: N6022 in Mild Asthma
N6022 has been evaluated in an exploratory proof-of-concept clinical trial in patients with mild asthma.
| Trial Design | Patient Population | Intervention | Primary Endpoint | Key Findings | Reference |
| Randomized, double-blind, placebo-controlled, crossover | 14 mild asthma patients | Single intravenous dose of 5 mg N6022 or placebo | Change from baseline in methacholine PC20 FEV1 at 24 hours | The primary endpoint was not met. However, an exploratory analysis showed a significant treatment effect over a 7-day observation period, with a greater number of two dose-doubling increases in PC20 FEV1 for N6022 compared to placebo (21% vs 6%). N6022 was well-tolerated. | [1][2][4][5] |
This compound has not yet entered human clinical trials.[6][7]
Signaling Pathways and Experimental Workflows
The inhibition of GSNOR by compounds like this compound and N6022 initiates a cascade of downstream signaling events. The following diagrams illustrate the core signaling pathway and a typical experimental workflow for evaluating these inhibitors.
References
- 1. PLOS One [journals.plos.org]
- 2. Effect of the S‐nitrosoglutathione reductase inhibitor N6022 on bronchial hyperreactivity in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased GSNOR Expression during Aging Impairs Cognitive Function and Decreases S-Nitrosation of CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sterile inflammation induces vasculopathy and chronic lung injury in murine sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Regulation of inflammation by interleukin-4: a review of "alternatives" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Preclinical Comparative Analysis of SPL-334 and Cavosonstat (N91115)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical profiles of two S-nitrosoglutathione reductase (GSNOR) inhibitors: SPL-334 and Cavosonstat (N91115). While both compounds target the same enzyme, their preclinical investigation has focused on different therapeutic applications, with this compound explored in models of inflammation and fibrosis, and Cavosonstat primarily investigated as a potential therapy for cystic fibrosis. This document summarizes the available quantitative data, details the experimental methodologies used in key studies, and visualizes the common signaling pathway.
Mechanism of Action: GSNOR Inhibition
Both this compound and Cavosonstat are inhibitors of S-nitrosoglutathione reductase (GSNOR), an enzyme responsible for the breakdown of S-nitrosoglutathione (GSNO).[1] GSNO is a critical endogenous signaling molecule that modulates protein function through S-nitrosylation and plays a key role in nitric oxide (NO) signaling. By inhibiting GSNOR, both this compound and Cavosonstat lead to an increase in the intracellular levels of GSNO. This elevation in GSNO can have various downstream effects, including bronchodilation, anti-inflammatory responses, and modulation of protein stability, such as that of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[2][3]
Below is a diagram illustrating the signaling pathway affected by GSNOR inhibitors like this compound and Cavosonstat.
Quantitative Data Presentation
This compound Preclinical Performance
The following tables summarize the key quantitative findings from preclinical studies of this compound in models of GSNOR inhibition, allergic airway inflammation, and pulmonary fibrosis.
Table 1: In Vitro GSNOR Inhibition by this compound
| Parameter | Value | Cell/Enzyme Source | Reference |
| IC₅₀ | 300 nM | Recombinant human GSNOR | Sanghani et al., 2009[1][4] |
Table 2: Effects of this compound in a Mouse Model of Allergic Airway Inflammation
| Parameter | Control (Vehicle) | This compound (1 mg/kg) | % Reduction | p-value | Reference |
| BAL Fluid Cell Counts (cells x 10⁵) | Ferrini et al., 2013[2] | ||||
| Total Cells | 8.2 ± 0.7 | 4.1 ± 0.5 | 50% | <0.01 | |
| Eosinophils | 5.1 ± 0.6 | 2.1 ± 0.3 | 59% | <0.01 | |
| Lymphocytes | 2.5 ± 0.3 | 1.3 ± 0.2 | 48% | <0.05 | |
| BAL Fluid Cytokines (pg/mL) | |||||
| IL-5 | 150 ± 20 | 75 ± 15 | 50% | <0.01 | |
| IL-13 | 250 ± 30 | 120 ± 25 | 52% | <0.01 | |
| CCL11 (eotaxin-1) | 300 ± 40 | 150 ± 30 | 50% | <0.01 |
Data are presented as mean ± SEM.
Table 3: Effects of this compound in a Mouse Model of Bleomycin-Induced Pulmonary Fibrosis
| Parameter | Control (Bleomycin + Vehicle) | This compound (3 mg/kg, therapeutic) | % Reduction | p-value | Reference |
| BAL Fluid Cell Counts (cells x 10⁵) | Luzina et al., 2015[5] | ||||
| Total Cells | 4.5 ± 0.5 | 2.5 ± 0.3 | 44% | <0.05 | |
| Macrophages | 2.8 ± 0.3 | 1.8 ± 0.2 | 36% | <0.05 | |
| Lymphocytes | 1.2 ± 0.2 | 0.5 ± 0.1 | 58% | <0.05 | |
| Lung Collagen Content (µ g/lung ) | 250 ± 25 | 150 ± 20 | 40% | <0.05 |
Data are presented as mean ± SEM.
Cavosonstat (N91115) Preclinical Performance
Publicly available literature on the preclinical evaluation of Cavosonstat (N91115) states that it demonstrated an improvement in the stability and function of the F508del-CFTR protein.[6] However, specific quantitative data from these preclinical studies, such as percentage increase in CFTR function or stability in cellular models, are not detailed in the accessible publications. The majority of the reported quantitative data for Cavosonstat originates from clinical trials. For instance, a Phase I study in cystic fibrosis patients homozygous for the F508del-CFTR mutation showed a modest, albeit statistically significant, reduction in sweat chloride at the highest dose tested (-4.1 mmol/L; P=0.032) at day 28.[3] Development of Cavosonstat for cystic fibrosis was discontinued after it failed to meet primary endpoints in a Phase 2 trial.[2]
Experimental Protocols
In Vitro GSNOR Inhibition Assay (for this compound)
The inhibitory activity of this compound against GSNOR was determined using a spectrophotometric assay.
-
Enzyme: Recombinant human GSNOR.
-
Substrate: S-nitrosoglutathione (GSNO).
-
Method: The assay measures the decrease in NADH absorbance at 340 nm as it is consumed during the GSNOR-catalyzed reduction of GSNO.
-
Procedure: Varying concentrations of this compound were incubated with GSNOR and NADH. The reaction was initiated by the addition of GSNO. The rate of NADH consumption was monitored spectrophotometrically. The IC₅₀ value was calculated from the dose-response curve.
Mouse Model of Allergic Airway Inflammation (for this compound)
This model was used to evaluate the anti-inflammatory effects of this compound.
-
Animal Model: BALB/c mice.
-
Induction of Inflammation: Mice were sensitized and subsequently challenged with ovalbumin (OVA) to induce an allergic airway inflammatory response characterized by eosinophilia and Th2 cytokine production.
-
Treatment: this compound (0.1 or 1 mg/kg) or vehicle was administered intranasally daily during the OVA challenge period.
-
Outcome Measures:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Total and differential cell counts (eosinophils, lymphocytes, macrophages, neutrophils) were determined.
-
Cytokine Analysis: Levels of IL-5, IL-13, and CCL11 (eotaxin-1) in the BAL fluid were measured by ELISA.
-
-
Reference: Ferrini et al., 2013[2]
Mouse Model of Bleomycin-Induced Pulmonary Fibrosis (for this compound)
This model was employed to assess the anti-fibrotic potential of this compound.
-
Animal Model: C57BL/6 mice.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin was administered to induce lung injury and subsequent fibrosis.
-
Treatment: this compound (3 mg/kg) or vehicle was administered intraperitoneally in a therapeutic regimen (days 7-21 after bleomycin challenge).
-
Outcome Measures:
-
BAL Fluid Analysis: Total and differential cell counts were performed.
-
Collagen Content: Total lung collagen was quantified using the Sircol collagen assay.
-
-
Reference: Luzina et al., 2015[5]
Summary and Conclusion
Both this compound and Cavosonstat are inhibitors of GSNOR, a promising target for various therapeutic areas. The available preclinical data for this compound demonstrates its potential as an anti-inflammatory and anti-fibrotic agent in relevant mouse models. The quantitative data from these studies provide a solid foundation for its mechanism of action.
For Cavosonstat, while the rationale for its development in cystic fibrosis is clear—aiming to increase CFTR stability via GSNOR inhibition—the publicly accessible preclinical data lacks the quantitative detail necessary for a direct comparison with this compound in similar preclinical assays. The available data for Cavosonstat is primarily from its clinical development program, which ultimately did not demonstrate sufficient efficacy for the treatment of cystic fibrosis.
This guide highlights the distinct preclinical development paths of these two GSNOR inhibitors. Further research and publication of detailed preclinical data for Cavosonstat would be necessary to enable a more direct and comprehensive comparison of their preclinical efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic and cellular characterization of novel inhibitors of S-nitrosoglutathione reductase. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Pharmacokinetics and safety of cavosonstat (N91115) in healthy and cystic fibrosis adults homozygous for F508DEL-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic and cellular characterization of novel inhibitors of S-nitrosoglutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological In Vivo Inhibition of S-Nitrosoglutathione Reductase Attenuates Bleomycin-Induced Inflammation and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of SPL-334 and SPL-850 GSNOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent S-Nitrosoglutathione Reductase (GSNOR) inhibitors: SPL-334 and SPL-850. GSNOR is a critical enzyme that regulates the intracellular levels of S-nitrosoglutathione (GSNO), a key signaling molecule involved in a multitude of physiological processes, including smooth muscle relaxation, inflammation, and immune responses.[1][2] Inhibition of GSNOR has emerged as a promising therapeutic strategy for a range of diseases, including asthma, inflammatory conditions, and cardiovascular disorders.[2][3] This document outlines the biochemical properties, mechanisms of action, and available experimental data for this compound and SPL-850 to assist researchers in making informed decisions for their studies.
Biochemical and Pharmacokinetic Properties
While direct head-to-head comparative studies with quantitative data are limited in the public domain, available information suggests that SPL-850 is a more potent GSNOR inhibitor than this compound.[3] The following tables summarize the available data for each compound.
| Property | This compound | SPL-850 | Reference(s) |
| Target | S-Nitrosoglutathione Reductase (GSNOR) | S-Nitrosoglutathione Reductase (GSNOR) | [3][4] |
| In Vitro Potency (IC50) | Reported as compound C3 with an IC50 in the low micromolar range. | Described as a "superior GSNOR inhibitor" to this compound in vitro, suggesting a lower IC50. Specific value not publicly available. | [3][4] |
| Selectivity | Selective for GSNOR over other alcohol dehydrogenases. | Stated to be designed to fit the unique shape of the GSNOR active site, suggesting high selectivity. | [4][5] |
| Oral Bioavailability | Data not publicly available. | Low (0.2%), but exhibits significant oral bioactivity (20-40% compared to IV). | [6] |
| Mechanism of Action | Reversibly inhibits GSNOR, leading to increased intracellular levels of GSNO and S-nitrosothiols. | Reversibly inhibits GSNOR, leading to increased intracellular levels of GSNO and S-nitrosothiols. | [2][5] |
In Vivo Efficacy and Therapeutic Indications
Both this compound and SPL-850 have demonstrated efficacy in preclinical models of inflammatory diseases, albeit in different therapeutic areas.
| Indication Studied | This compound | SPL-850 | Reference(s) |
| Allergic Asthma | Intranasal administration in a mouse model of ovalbumin-induced allergic asthma resulted in reduced airway hyperreactivity, decreased infiltration of eosinophils and lymphocytes, and lower levels of Th2 cytokines (IL-4, IL-5, IL-13) and eotaxin in bronchoalveolar lavage fluid. | While not directly tested in asthma models in the provided information, its potent anti-inflammatory effects suggest potential utility. | [2] |
| Allergic Conjunctivitis | Not reported. | Topical application in a mouse model of experimental autoimmune conjunctivitis demonstrated potent efficacy, suggesting its utility in treating ocular inflammatory conditions. | [7] |
Signaling Pathway and Experimental Workflows
GSNOR Signaling Pathway
GSNOR plays a pivotal role in regulating protein S-nitrosylation, a post-translational modification that modulates the function of a wide range of proteins involved in cellular signaling. By catalyzing the breakdown of GSNO, GSNOR reduces the cellular pool of S-nitrosothiols (SNOs), thereby terminating NO-based signaling. Inhibition of GSNOR leads to an accumulation of GSNO, which can then transfer its NO group to cysteine residues on target proteins, a process known as transnitrosylation. This can impact various downstream pathways, including those involved in inflammation and smooth muscle relaxation.[8][9]
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of S-nitrosoglutathione Reductase (GSNOR) in Human Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sajepharma.com [sajepharma.com]
- 4. researchgate.net [researchgate.net]
- 5. sajepharma.com [sajepharma.com]
- 6. sajepharma.com [sajepharma.com]
- 7. Allergic Conjunctivitis Model - Creative Biolabs [creative-biolabs.com]
- 8. Dynamic denitrosylation via S-nitrosoglutathione reductase regulates cardiovascular function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathophysiological Role of S-Nitrosylation and Transnitrosylation Depending on S-Nitrosoglutathione Levels Regulated by S-Nitrosoglutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Ripple Effects of SPL-334 on Nitric Oxide Signaling: A Comparative Analysis
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This report details the downstream effects of SPL-334, a selective inhibitor of S-Nitrosoglutathione Reductase (GSNOR), on nitric oxide (NO) signaling pathways. Through a comparative analysis with other NO-modulating agents, this guide provides a comprehensive overview of this compound's mechanism of action, supported by experimental data, to inform future research and drug development in therapeutic areas where nitric oxide signaling is a key mediator.
Abstract
This compound enhances nitric oxide signaling by inhibiting GSNOR, the enzyme responsible for the breakdown of S-Nitrosoglutathione (GSNO), a major endogenous reservoir of NO. This inhibition leads to an accumulation of GSNO, thereby potentiating downstream NO-mediated effects, including anti-inflammatory and bronchodilatory responses. This guide compares the efficacy and mechanism of this compound with other GSNOR inhibitors, direct NO donors, and soluble guanylate cyclase (sGC) activators, providing a clear perspective on its potential therapeutic applications.
Comparative Analysis of Nitric Oxide Modulators
The modulation of nitric oxide signaling can be achieved through various mechanisms. This section compares this compound with other compounds that influence the NO pathway, highlighting differences in their mode of action, potency, and downstream effects.
Table 1: Comparison of GSNOR Inhibitors
| Compound | Target | IC50 | Key Downstream Effects | Reference |
| This compound | GSNOR | ~10 µM | Increases GSNO levels, reduces airway hyperreactivity, decreases inflammatory cytokine production (IL-5, IL-13) | Sanghani, P. C., et al. (2009) |
| N6022 | GSNOR | 8 nM | Potent and selective GSNOR inhibition, bronchodilation, and anti-inflammatory effects in preclinical asthma models. | Green, L. S., et al. (2012) |
Table 2: Comparison of Different Classes of Nitric Oxide Modulators
| Class | Example Compound | Mechanism of Action | Key Downstream Effects |
| GSNOR Inhibitor | This compound | Prevents the breakdown of GSNO, increasing its bioavailability. | Sustained increase in S-nitrosylation of target proteins, activation of sGC/cGMP pathway. |
| Direct NO Donor | Sodium Nitroprusside | Spontaneously releases nitric oxide. | Rapid and potent vasodilation, activation of sGC/cGMP pathway. |
| sGC Activator | Riociguat | Directly stimulates soluble guanylate cyclase, bypassing the need for NO. | Increased cGMP production, vasodilation, and anti-proliferative effects. |
Downstream Signaling Pathways of this compound
This compound's inhibition of GSNOR initiates a cascade of downstream signaling events. The primary consequence is the accumulation of GSNO, which then acts as a key signaling molecule.
Caption: Downstream signaling cascade initiated by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section provides protocols for key assays used to characterize the effects of this compound.
GSNOR Activity Assay
This assay measures the enzymatic activity of GSNOR by monitoring the decay of its cofactor, NADH.
Caption: Workflow for the GSNOR enzymatic activity assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of GSNOR enzyme in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare a stock solution of GSNO substrate.
-
Prepare a stock solution of NADH cofactor.
-
Prepare serial dilutions of this compound or other test compounds.
-
-
Assay Procedure:
-
In a 96-well plate, add GSNOR enzyme, NADH, and the test compound to the assay buffer.
-
Initiate the reaction by adding the GSNO substrate.
-
Immediately begin monitoring the decrease in absorbance at 340 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial rate of NADH consumption for each concentration of the inhibitor.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
-
Measurement of Intracellular cGMP Levels
This protocol describes the use of a competitive ELISA to quantify changes in intracellular cGMP levels following treatment with this compound.
Protocol:
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., smooth muscle cells, endothelial cells) to confluency.
-
Treat cells with this compound or other compounds for the desired time.
-
Lyse the cells using a suitable lysis buffer.
-
-
ELISA Procedure:
-
Use a commercial cGMP ELISA kit and follow the manufacturer's instructions.
-
Typically, this involves adding cell lysates and a fixed amount of HRP-conjugated cGMP to wells coated with a cGMP-specific antibody.
-
After incubation and washing steps, add a substrate solution and measure the absorbance.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cGMP.
-
Calculate the cGMP concentration in the cell lysates based on the standard curve.
-
Mouse Model of Allergic Airway Inflammation
This in vivo model is used to assess the anti-inflammatory effects of this compound.
Protocol:
-
Sensitization:
-
Sensitize mice (e.g., BALB/c strain) by intraperitoneal injection of ovalbumin (OVA) emulsified in alum on days 0 and 14.
-
-
Challenge:
-
On days 21, 22, and 23, challenge the mice with an aerosolized solution of OVA.
-
-
Treatment:
-
Administer this compound (e.g., intranasally or intraperitoneally) before or during the challenge phase.
-
-
Assessment of Airway Inflammation:
-
24 hours after the final challenge, collect bronchoalveolar lavage (BAL) fluid to analyze inflammatory cell infiltration (e.g., eosinophils, neutrophils).
-
Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid by ELISA.
-
Assess airway hyperreactivity in response to methacholine using plethysmography.
-
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key downstream markers of nitric oxide signaling.
Table 3: In Vivo Effects of this compound in a Mouse Model of Allergic Airway Inflammation
| Parameter | Control | OVA-Challenged | OVA + this compound (1 mg/kg) | Reference |
| Total BAL Cells (x10^5) | 0.5 ± 0.1 | 8.2 ± 1.5 | 3.1 ± 0.8 | Ferrini, M. E., et al. (2013) |
| Eosinophils in BAL (%) | <1 | 45 ± 5 | 15 ± 3 | Ferrini, M. E., et al. (2013) |
| IL-5 in BAL (pg/mL) | <10 | 150 ± 25 | 50 ± 10 | Ferrini, M. E., et al. (2013) |
| IL-13 in BAL (pg/mL) | <5 | 80 ± 12 | 25 ± 5 | Ferrini, M. E., et al. (2013) |
| Airway Hyperreactivity (Penh) | 1.2 ± 0.2 | 3.5 ± 0.5 | 1.8 ± 0.3 | Ferrini, M. E., et al. (2013) |
| p < 0.05 compared to OVA-Challenged group |
Table 4: Effects of this compound in a Mouse Model of Bleomycin-Induced Pulmonary Fibrosis
| Parameter | Control | Bleomycin | Bleomycin + this compound (1 mg/kg) | Reference |
| Lung Collagen (µ g/lung ) | 150 ± 20 | 450 ± 50 | 250 ± 40 | Luzina, I. G., et al. (2015) |
| Total BAL Cells (x10^5) | 0.6 ± 0.1 | 5.5 ± 1.0 | 2.5 ± 0.5 | Luzina, I. G., et al. (2015) |
| TGF-β1 in Lung (pg/mg protein) | 50 ± 8 | 200 ± 30 | 100 ± 20 | Luzina, I. G., et al. (2015) |
| p < 0.05 compared to Bleomycin group |
Conclusion
This compound represents a promising therapeutic candidate for diseases characterized by impaired nitric oxide signaling, such as asthma and pulmonary fibrosis. Its mechanism of action, centered on the inhibition of GSNOR, leads to a sustained increase in endogenous GSNO, thereby amplifying the beneficial effects of nitric oxide. The experimental data presented in this guide demonstrate its potent anti-inflammatory and anti-fibrotic properties in preclinical models. Further investigation and clinical development of this compound and other GSNOR inhibitors are warranted to fully elucidate their therapeutic potential.
Logical Relationships in NO Signaling Modulation
The following diagram illustrates the different entry points for therapeutic intervention within the nitric oxide signaling pathway.
Caption: Therapeutic strategies targeting the nitric oxide signaling pathway.
reproducibility of in vivo findings with SPL-334 across different laboratories
For Researchers, Scientists, and Drug Development Professionals
SPL-334, an inhibitor of S-Nitrosoglutathione reductase (GSNOR), has demonstrated therapeutic potential in a variety of preclinical in vivo models across multiple independent and collaborating laboratories. This guide provides a comparative analysis of the key findings, experimental designs, and underlying signaling pathways associated with this compound, offering a resource to assess the reproducibility and translational promise of this compound.
Comparative Analysis of In Vivo Studies
The in vivo efficacy of this compound has been most prominently reported in models of cardiac arrest, allergic asthma, and pulmonary fibrosis. The following tables summarize the quantitative outcomes from key studies conducted by different research groups.
Table 1: Effects of this compound in a Mouse Model of Cardiac Arrest and Resuscitation
| Parameter | Control Group (Placebo) | This compound.1 Treated Group | Laboratory/Publication |
| Survival Rate | 36.4% | 81.8% | Ichinose Laboratory (Harvard's MGH) & SAJE Pharma / Hayashida K, et al. Circulation, 2019[1][2] |
| Neurological Deficit Score | ~22% of normal | ~91% of normal | Ichinose Laboratory (Harvard's MGH) & SAJE Pharma / Hayashida K, et al. Circulation, 2019[1] |
Table 2: Effects of this compound in a Mouse Model of Allergic Airway Inflammation
| Parameter | Control Group (Vehicle) | This compound Treated Group | Laboratory/Publication |
| Airway Hyperreactivity | Markedly elevated | Significantly reduced | Roberts/Jaffar Lab (University of Montana) & SAJE Pharma / Ferrini ME, et al. PLoS One, 2013[3] |
| Lung Eosinophil Accumulation | Markedly elevated | Significantly reduced | Roberts/Jaffar Lab (University of Montana) & SAJE Pharma / Ferrini ME, et al. PLoS One, 2013[3] |
| Th2 Cytokines (IL-5, IL-13) | Elevated levels | Significantly decreased | Roberts/Jaffar Lab (University of Montana) & SAJE Pharma / Ferrini ME, et al. PLoS One, 2013[3] |
| Chemokine (CCL11/eotaxin-1) | Elevated levels | Significantly decreased | Roberts/Jaffar Lab (University of Montana) & SAJE Pharma / Ferrini ME, et al. PLoS One, 2013[3] |
Table 3: Effects of this compound in a Mouse Model of Bleomycin-Induced Lung Injury
| Parameter | Control Group (Vehicle) | This compound Treated Group | Laboratory/Publication |
| Lung Inflammation | Present | Reduced | Luzina IG, et al. J Pharmacol Exp Ther, 2015 |
| Lung Fibrosis | Present | Reduced | Luzina IG, et al. J Pharmacol Exp Ther, 2015 |
Note: Specific quantitative data for the bleomycin-induced lung injury model from Luzina et al. were not available in the initial search results and would require access to the full-text publication.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the key studies cited.
Cardiac Arrest and Resuscitation Model (Hayashida K, et al., 2019)
-
Animal Model: Adult wild-type C57BL/6 mice.[2]
-
Induction of Cardiac Arrest: Potassium chloride-induced cardiac arrest followed by cardiopulmonary resuscitation (CPR).[2]
-
Treatment: Mice were randomized to receive either the GSNOR inhibitor this compound.1 or a normal saline placebo 15 minutes after the return of spontaneous circulation.[2]
-
Key Outcome Measures: Mortality, neurological outcome, GSNOR activity, and levels of S-nitrosylated proteins in various organs, including the brain.[2]
Allergic Airway Inflammation Model (Ferrini ME, et al., 2013)
-
Animal Model: Mouse model of allergic airway inflammation.[3]
-
Treatment: Intranasal administration of this compound.[3]
-
Key Outcome Measures: Airway hyperreactivity, accumulation of allergen-specific T cells and eosinophils, mucus production, and levels of Th2 cytokines (IL-5, IL-13) and the chemokine CCL11 (eotaxin-1) in the airways.[3]
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are mediated through the inhibition of GSNOR, which plays a critical role in regulating the levels of S-nitrosothiols (SNOs), particularly S-nitrosoglutathione (GSNO). This, in turn, modulates various downstream signaling pathways.
This compound Mechanism of Action
This compound inhibits the enzyme GSNOR, leading to an accumulation of GSNO. GSNO can then transfer its nitric oxide (NO) group to target proteins via a process called S-nitrosylation, altering their function and impacting downstream signaling.
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Studies
The general workflow for assessing the in vivo efficacy of this compound in disease models follows a standard preclinical study design.
Caption: General experimental workflow for in vivo studies of this compound.
Conclusion
The available data from different laboratories demonstrate a consistent and reproducible effect of this compound in mitigating disease pathology in preclinical models of cardiac arrest and allergic airway inflammation. The findings from the Ichinose lab at Harvard's MGH and the Roberts/Jaffar lab at the University of Montana, both in collaboration with SAJE Pharma, show a strong correlation in the beneficial effects of GSNOR inhibition by this compound. Further studies and access to detailed quantitative data from a wider range of laboratories would strengthen the assessment of its reproducibility and further validate its therapeutic potential. The consistent outcomes across different disease models highlight the central role of the GSNOR/GSNO signaling pathway in various pathophysiological processes.
References
- 1. sajepharma.com [sajepharma.com]
- 2. Improvement in Outcomes After Cardiac Arrest and Resuscitation by Inhibition of S-Nitrosoglutathione Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-nitrosoglutathione reductase inhibition regulates allergen-induced lung inflammation and airway hyperreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of SPL-334 for GSNOR Over Other Reductases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the GSNOR inhibitor SPL-334, focusing on its specificity for S-Nitrosoglutathione Reductase (GSNOR) in comparison to other key cellular reductases, namely glutathione reductase (GR) and thioredoxin reductase (TrxR). This document synthesizes available experimental data, details relevant biochemical assay protocols, and presents visual diagrams of the pertinent signaling pathway and experimental workflows to aid in the objective evaluation of this compound.
Introduction to this compound and GSNOR
S-Nitrosoglutathione Reductase (GSNOR), also known as alcohol dehydrogenase 5 (ADH5), is a critical enzyme that regulates the intracellular levels of S-nitrosothiols (SNOs) by catalyzing the NADH-dependent reduction of S-nitrosoglutathione (GSNO).[1][2] GSNO is a major endogenous carrier and donor of nitric oxide (NO), a vital signaling molecule involved in numerous physiological processes, including smooth muscle relaxation, immune responses, and neurotransmission.[3][4] By controlling GSNO levels, GSNOR plays a crucial role in modulating NO signaling pathways.[1] Dysregulation of GSNOR activity has been implicated in various pathologies, making it an attractive therapeutic target.[3]
This compound, also identified in scientific literature as compound C3, is a potent and selective inhibitor of GSNOR.[5][6][7][8][9] Its ability to modulate NO bioavailability has led to its investigation in various disease models.[5] For any targeted inhibitor, specificity is a paramount concern to minimize off-target effects. This guide evaluates the specificity of this compound for GSNOR over two other major cellular reductases: glutathione reductase and thioredoxin reductase.
Data Presentation: Inhibitor Specificity of this compound
A critical aspect of evaluating any enzyme inhibitor is its selectivity for the intended target over other related enzymes. Ideally, a highly specific inhibitor will exhibit a significantly lower inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) for its target enzyme compared to other enzymes.
For this compound, a published equilibrium dissociation constant (Ki) for its interaction with GSNOR has been determined. However, a comprehensive search of the public scientific literature did not yield specific IC50 or Ki values for the inhibitory activity of this compound against glutathione reductase or thioredoxin reductase. While some reports describe this compound as a "selective" GSNOR inhibitor, this selectivity has been primarily characterized against other members of the alcohol dehydrogenase family, not against the flavoenzyme reductases central to this comparison.[6]
| Enzyme Target | Inhibitor | Reported Inhibition Value (Ki) | Reference |
| S-Nitrosoglutathione Reductase (GSNOR) | This compound (C3) | 1.9 ± 0.14 µM | [6] |
| Glutathione Reductase (GR) | This compound | Data not publicly available | - |
| Thioredoxin Reductase (TrxR) | This compound | Data not publicly available | - |
The lack of direct comparative data for this compound against GR and TrxR is a notable gap in the current understanding of its full selectivity profile. It is important to note that GSNOR is a member of the alcohol dehydrogenase superfamily, while glutathione reductase and thioredoxin reductase are flavoenzymes with distinct structural and catalytic mechanisms. This fundamental difference in enzyme class may provide a basis for the presumed selectivity of this compound, as inhibitors are often designed to fit the specific active site architecture of their target. However, without direct experimental evidence, this remains a hypothesis.
GSNOR Signaling Pathway
To understand the impact of GSNOR inhibition, it is essential to visualize its role in the broader context of nitric oxide signaling. The following diagram illustrates the central position of GSNOR in maintaining NO homeostasis.
Caption: The GSNOR signaling pathway in nitric oxide homeostasis.
Experimental Workflow for Inhibitor Specificity
The determination of an inhibitor's specificity involves a systematic series of biochemical assays. The following diagram outlines a general workflow for evaluating the specificity of a compound like this compound against multiple reductase enzymes.
Caption: Experimental workflow for determining inhibitor specificity.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible assessment of enzyme inhibition. Below are the methodologies for the key enzyme assays discussed in this guide.
S-Nitrosoglutathione Reductase (GSNOR) Activity Assay
This assay measures GSNOR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of NADH during the reduction of GSNO.
-
Reagents:
-
Assay Buffer: 50 mM potassium phosphate, pH 7.5, containing 0.1 mM EDTA.
-
NADH solution: Prepared fresh in Assay Buffer.
-
GSNO solution: Prepared fresh in Assay Buffer.
-
Recombinant human GSNOR enzyme.
-
This compound inhibitor solutions at various concentrations.
-
-
Procedure:
-
In a suitable reaction vessel (e.g., a 3 ml cuvette), combine the Assay Buffer, NADH solution, and the desired concentration of this compound or vehicle control.
-
Add the GSNOR enzyme to the mixture and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding the GSNO solution.
-
Immediately monitor the decrease in absorbance at 340 nm at 25°C using a spectrophotometer.
-
The rate of NADH consumption is proportional to the GSNOR activity.
-
To determine the inhibition constant, experiments are conducted with varying concentrations of both the substrate (GSNO or NADH) and the inhibitor.
-
Glutathione Reductase (GR) Activity Assay
This assay measures the activity of glutathione reductase by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.
-
Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5, with 1 mM EDTA.
-
NADPH solution: Prepared fresh in Assay Buffer.
-
Oxidized Glutathione (GSSG) solution: Prepared in Assay Buffer.
-
Recombinant human glutathione reductase enzyme.
-
This compound inhibitor solutions at various concentrations.
-
-
Procedure:
-
To a cuvette, add Assay Buffer, NADPH solution, and the desired concentration of this compound or vehicle control.
-
Add the glutathione reductase enzyme and incubate.
-
Start the reaction by adding the GSSG solution.
-
Mix by inversion and immediately monitor the decrease in absorbance at 340 nm at 25°C.
-
The rate of decrease in absorbance is directly proportional to the GR activity.
-
Thioredoxin Reductase (TrxR) Activity Assay
This colorimetric assay measures TrxR activity based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by NADPH, which produces a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), measured at 412 nm.
-
Reagents:
-
Assay Buffer: e.g., 50 mM potassium phosphate, pH 7.4, containing 1 mM EDTA.
-
NADPH solution: Prepared fresh in Assay Buffer.
-
DTNB solution: Prepared in a suitable solvent like DMSO and then diluted in Assay Buffer.
-
Recombinant human thioredoxin reductase 1 enzyme.
-
This compound inhibitor solutions at various concentrations.
-
(Optional) A specific TrxR inhibitor to determine TrxR-specific activity in crude samples.
-
-
Procedure:
-
In a 96-well plate, add the sample (e.g., purified enzyme), Assay Buffer, and the desired concentration of this compound or vehicle control. For crude samples, parallel reactions with a known specific TrxR inhibitor are run to determine the background reduction of DTNB.
-
Add the NADPH solution to all wells.
-
Initiate the reactions by adding the DTNB solution.
-
Mix the plate gently and immediately begin reading the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of increase in absorbance is proportional to the TrxR activity.
-
Conclusion
This compound is a well-characterized inhibitor of GSNOR with a reported Ki in the low micromolar range. Its inhibitory action on GSNOR disrupts the catabolism of GSNO, thereby enhancing nitric oxide signaling, a mechanism with therapeutic potential in various diseases.
The primary objective of this guide was to evaluate the specificity of this compound for GSNOR over glutathione reductase and thioredoxin reductase. While detailed protocols for the comparative assessment of these enzyme activities are available, a critical piece of information – the inhibitory potency of this compound against glutathione reductase and thioredoxin reductase – is not present in the publicly accessible scientific literature.
Based on the distinct enzyme classes, with GSNOR being an alcohol dehydrogenase and GR/TrxR being flavoenzymes, a high degree of selectivity for this compound is anticipated. However, this remains an assumption in the absence of direct experimental data. For researchers and drug development professionals considering the use of this compound, it is recommended that in-house specificity testing against a panel of relevant reductases be conducted to definitively characterize its selectivity profile. The experimental protocols provided herein offer a robust framework for such an evaluation. Further research is warranted to fully elucidate the interaction of this compound with other cellular redox-active enzymes to confirm its specificity and further validate its potential as a targeted therapeutic agent.
References
- 1. The Role of S-nitrosoglutathione Reductase (GSNOR) in Human Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Proteome Profiling of a S-Nitrosoglutathione Reductase (GSNOR) Null Mutant Reveals a New Class of Enzymes Involved in Nitric Oxide Homeostasis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic and Cellular Characterization of Novel Inhibitors of S-Nitrosoglutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence for an Allosteric S-Nitrosoglutathione Binding Site in S-Nitrosoglutathione Reductase (GSNOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
